Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-dimethoxyphosphoryl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIBVIIOCEBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370063 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41162-19-0 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Whitepaper on its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (DPP) is a chemical entity identified as an impurity in the ophthalmic drug Bimatoprost. While direct and extensive research on the specific mechanism of action of DPP is not abundant in publicly available literature, its structural characteristics as a phosphonate derivative suggest a potential role as an enzyme inhibitor. This technical guide synthesizes the available information on DPP and extrapolates its likely mechanism of action based on the well-documented activities of structurally similar phosphonate compounds. The primary hypothesized mechanism is the inhibition of metalloproteases, a class of enzymes crucial in various physiological and pathological processes. This document provides a detailed overview of this putative mechanism, supported by data from analogous compounds, and outlines potential experimental protocols for its validation.
Introduction
This compound (CAS No. 41162-19-0) is recognized as an impurity associated with the synthetic prostaglandin analog, Bimatoprost, which is used to treat glaucoma[1][2][3]. While the biological activity of Bimatoprost is well-characterized, focusing on the prostaglandin F2α receptor to reduce intraocular pressure, the specific effects of its impurities, such as DPP, are less understood[4]. The phosphonate functional group is a key feature of many potent enzyme inhibitors, particularly those targeting metalloproteases and other hydrolases[5]. These compounds often act as transition-state analogs, binding tightly to the active site of the enzyme and disrupting its catalytic function[6][7]. This whitepaper explores the probable mechanism of action of DPP as a metalloprotease inhibitor, drawing parallels with known phosphonate inhibitors of enzymes like carboxypeptidase A, thermolysin, and VanX.
Putative Mechanism of Action: Metalloprotease Inhibition
Based on its chemical structure, DPP is hypothesized to function as an inhibitor of zinc-dependent metalloproteases. The phosphonate moiety can mimic the tetrahedral transition state of peptide hydrolysis, a key step in the catalytic mechanism of these enzymes[5][6][7].
Interaction with the Enzyme Active Site
The proposed mechanism involves the coordination of the phosphonate group to the zinc ion in the enzyme's active site. This interaction, coupled with the binding of the phenylbutyl side chain to the enzyme's specificity pockets, would lead to potent and potentially reversible inhibition.
Comparison with Known Phosphonate Inhibitors
The inhibitory activity of phosphonate analogs against various metalloproteases is well-documented. For instance, phosphonate-containing peptide analogs are potent transition-state inhibitors of carboxypeptidase A, with dissociation constants (Ki) in the picomolar range[6]. Similarly, phosphinate analogs have demonstrated slow-binding inhibition of the D-Ala-D-Ala dipeptidase VanX, an essential enzyme for vancomycin resistance[8][9].
| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Phosphonate Peptides | Carboxypeptidase A | 1 pM - 4 pM | [6] |
| Phosphinate Dipeptides | VanX | 90 nM - 0.47 µM | [8][9] |
| Phosphonamidates | Thermolysin | - | [10] |
| Phosphonamidates | VanX | 36 µM | [11] |
Table 1. Inhibitory Potency of Various Phosphonate Analogs Against Metalloproteases.
Potential Impact on Signaling Pathways
As an impurity in Bimatoprost, DPP's biological effects could be relevant in the context of ocular physiology. While direct evidence is lacking, inhibition of matrix metalloproteinases (MMPs) in the eye could have several consequences. MMPs are involved in the remodeling of the extracellular matrix in the trabecular meshwork, which regulates aqueous humor outflow.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. This compound | 41162-19-0 [chemicalbook.com]
- 3. This compound [lgcstandards.com]
- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Phosphinate analogs of D-, D-dipeptides: slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase required for vancomycin resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphinate analogs of D-, D-dipeptides: slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase required for vancomycin resistance in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphonamidate and phosphothioate dipeptides as potential inhibitors of VanX - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties
An In-depth Technical Guide on the Structural Properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Introduction
This compound, with the CAS Registry Number 41162-19-0, is an organophosphorus compound of significant interest in pharmaceutical and chemical research.[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth, and a dimethyl phosphonate group at the first position.[1] This compound is notably recognized as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide structurally related to prostaglandin F2α.[2][3][4] This guide provides a comprehensive overview of its structural properties, characterization methods, and synthesis, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
Table 1: General Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 41162-19-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇O₄P | [1][2] |
| Molecular Weight | 256.23 g/mol | [1][2][4] |
| Appearance | Clear yellow liquid or solid | [3] |
| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |
Table 2: Quantitative Physical Data
| Property | Value |
|---|---|
| Exact Mass | 256.0864 Da[1] |
| Density | 1.152 - 1.2 g/cm³[1][2][3] |
| Melting Point | 120-122 °C[1][2][3] |
| Boiling Point | 362.7 °C at 760 mmHg; 120-122 °C at 0.5 mmHg[1][2][3] |
| Flash Point | >110 °C[2] |
| Refractive Index | 1.494[2][3] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.20–7.40 | Multiplet | - | Aromatic protons (C₆H₅)[1] |
| 3.65–3.75 | Doublet | 10.8 | Methoxy protons (OCH₃)[1] |
| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH₂)[1] |
Table 4: ³¹P NMR Data (161.9 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|
| 20–25 | Phosphonate ester[1] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups within the molecule.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1715–1725 | C=O stretch (ketone)[1] |
| 1240–1260 | P=O stretch (strong)[1] |
| 1020–1050 | P-O-C asymmetric stretch[1] |
| 950–980 | P-O-C symmetric stretch[1] |
Thermal Analysis
Thermal analysis provides insights into the compound's stability.
-
Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the release of phosphorus oxides and aromatic hydrocarbons.[1]
-
Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its melting point.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a 400 MHz spectrometer.
-
¹H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral width covering 0-10 ppm.
-
³¹P NMR: Acquire the proton-decoupled ³¹P spectrum with a spectral width appropriate for phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external 85% H₃PO₄ standard.
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like acetonitrile or methanol.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass of the molecular ion.
-
Formula Confirmation: Compare the measured exact mass to the calculated mass for the molecular formula C₁₂H₁₇O₄P to confirm the elemental composition.[1]
Synthesis and Context
Understanding the synthesis and chemical relationships of this compound is vital for its study.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process.[1] The logical flow of this synthesis is depicted below.
Relationship to Bimatoprost
This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This relationship is important in the context of pharmaceutical quality control.
General Characterization Workflow
A standard workflow for the structural identification and characterization of a novel or synthesized compound is illustrated below.
References
Spectroscopic and Synthetic Profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Dimethyl (2-oxo-4-phenylbutyl)phosphonate. The information is curated to support research and development activities where this compound is of interest, particularly in fields such as medicinal chemistry and drug development, where it is recognized as an impurity of Bimatoprost.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR (400 MHz, CDCl₃) [1] | ³¹P NMR (161.9 MHz, CDCl₃) [1] |
| Chemical Shift (δ) | See detailed breakdown below | 20–25 ppm |
| Coupling Constant (J) | See detailed breakdown below | Not Applicable |
Detailed ¹H NMR Data:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic protons (C₆H₅) | 7.20–7.40 | Multiplet | Not Reported |
| Methoxy protons (OCH₃) | 3.65–3.75 | Doublet | 10.8 |
| Methylene groups (CH₂) | 2.50–2.90 | Complex | Not Reported |
Infrared (IR) Spectroscopy[1]
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| P=O Stretch | 1240–1260 | Strong |
| C=O Stretch (Ketone) | 1715–1725 | Not Reported |
| P-O-C Asymmetric/Symmetric Stretches | 1020–1050 and 950–980 | Not Reported |
Mass Spectrometry (MS)[1]
| Technique | Parameter | Value (m/z) | Assignment |
| Electron Ionization (EI-MS) | Molecular Ion Peak | 256.0864 | [C₁₂H₁₇O₄P]⁺ |
| Fragment Ion | 179 | Loss of PO(OCH₃)₂ | |
| Fragment Ion | 105 | [C₆H₅CO]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of β-ketophosphonates such as this compound is through the condensation of an appropriate ester with dimethyl methylphosphonate. A representative, non-cryogenic procedure is described below.[2][3]
Procedure:
-
A 1-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, an addition funnel, a thermocouple, and a mechanical stirrer.
-
The flask is charged with the starting ester, methyl 3-phenylpropanoate (1 equivalent), and dimethyl methylphosphonate (1.1 equivalents).
-
The mixture is cooled to 0 °C.
-
A solution of lithium diisopropylamide (LDA) is added dropwise to the stirred mixture at a rate that maintains the internal temperature at 0 °C.
-
The reaction is typically complete within minutes after the addition of LDA.
-
The reaction is quenched with an appropriate aqueous solution, and the product is extracted with a suitable organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.[2]
Spectroscopic Analysis
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
¹H and ³¹P NMR Acquisition:
-
The NMR spectrometer is tuned to the respective frequencies for ¹H and ³¹P nuclei.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.
-
Standard pulse sequences are used to acquire the spectra. Proton decoupling is generally employed during ³¹P NMR acquisition to simplify the spectrum.
Sample Preparation (Thin Film Method):
-
A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.
-
A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
IR Spectrum Acquisition: The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow and Pathway Visualization
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the 1H and 31P NMR Spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This document outlines the structural features of the molecule as confirmed by NMR spectroscopy, presents the quantitative data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the spectral data.
Introduction
This compound, with the CAS number 41162-19-0, is a β-ketophosphonate that serves as a key intermediate in various chemical syntheses.[1] Its molecular structure, comprising a phenyl group, a four-carbon chain with a ketone at the second position, and a dimethyl phosphonate moiety, gives rise to a characteristic set of signals in its NMR spectra. Understanding these spectra is crucial for confirming the identity and purity of the compound in research and drug development settings.
Data Presentation
The ¹H and ³¹P NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.65–3.75 | Doublet | 6H | 10.8 | P-OCH₃ |
| 7.20–7.40 | Multiplet | 5H | - | C₆H₅ |
| 2.50–2.90 | Multiplet | 4H | Complex | -CH₂-CH₂- |
Table 1: ¹H NMR spectral data of this compound.
Interpretation of the ¹H NMR Spectrum:
-
Methoxy Protons (P-OCH₃): The six protons of the two methoxy groups attached to the phosphorus atom appear as a doublet in the range of 3.65–3.75 ppm.[1] The splitting into a doublet is due to the three-bond coupling with the phosphorus nucleus (³JHP).
-
Aromatic Protons (C₆H₅): The five protons of the phenyl group resonate as a multiplet between 7.20 and 7.40 ppm, which is a characteristic region for aromatic protons.[1]
-
Methylene Protons (-CH₂-CH₂-): The four protons of the two methylene groups exhibit a complex multiplet in the 2.50–2.90 ppm region.[1] This complexity arises from both geminal and vicinal proton-proton couplings, as well as two-bond and three-bond couplings to the phosphorus nucleus. A more detailed analysis suggests that the methylene group adjacent to the phosphonate (P-CH₂) would appear as a doublet of triplets, while the methylene group adjacent to the phenyl group (Ph-CH₂) would appear as a triplet of triplets. However, the overlap of these signals results in the observed complex multiplet.
³¹P NMR Data (161.9 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 20–25 | Singlet (Proton Decoupled) | P |
Table 2: ³¹P NMR spectral data of this compound.
Interpretation of the ³¹P NMR Spectrum:
The ³¹P NMR spectrum shows a single resonance in the range of 20–25 ppm, which is characteristic for phosphonate esters.[1] In a proton-decoupled spectrum, this signal appears as a sharp singlet.
Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ³¹P NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
-
Integrate the signals.
-
³¹P NMR Spectroscopy
-
Instrument: A 161.9 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the chemical shift externally to 85% H₃PO₄ (δ = 0 ppm).
-
Mandatory Visualizations
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key through-bond correlations observed in NMR spectroscopy that give rise to the observed splitting patterns.
Caption: Key J-coupling correlations in this compound.
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the diagram below.
Caption: Workflow for the NMR analysis of this compound.
References
Physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and relevant biological context of 1-dimethoxyphosphoryl-4-phenylbutan-2-one (also known as dimethyl (2-oxo-4-phenylbutyl)phosphonate). This β-ketophosphonate is of interest due to its structural features and its identification as an impurity in the ophthalmic drug, Bimatoprost.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one.
| Property | Value | Source |
| CAS Number | 41162-19-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇O₄P | [1] |
| Molecular Weight | 256.23 g/mol | [1] |
| Melting Point | 120-122 °C (at 0.5 mmHg) | [1][3] |
| Boiling Point | 362.7 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Appearance | Clear yellow liquid | [4] |
| Solubility | Chloroform (sparingly), Methanol (slightly) | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20–7.40 (m, 5H, C₆H₅), 3.65–3.75 (d, J=10.8 Hz, 6H, 2xOCH₃), 2.50–2.90 (complex, 4H, CH₂CH₂) | [1] |
| ³¹P NMR (CDCl₃, 161.9 MHz) | δ 20–25 ppm | [1] |
| IR Spectroscopy (cm⁻¹) | 1715–1725 (C=O stretch), 1240–1260 (P=O stretch), 1020–1050 & 950-980 (P-O-C stretches) | [1] |
Synthesis of β-Ketophosphonates: A General Protocol
β-ketophosphonates such as 1-dimethoxyphosphoryl-4-phenylbutan-2-one are valuable synthetic intermediates, notably for the Horner-Wadsworth-Emmons reaction.[6] Traditional synthesis methods often require cryogenic temperatures and can be complicated by side reactions.[6] A milder, high-yielding, and scalable procedure for the preparation of β-ketophosphonates by the condensation of esters and phosphonates has been developed.[6][7] This method avoids cryogenic conditions and is operationally simple.[7] The synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester has been demonstrated with a 90% yield using this protocol.[7]
Experimental Protocol: Synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester[7]
This procedure involves the condensation of an appropriate ester with dimethyl methylphosphonate. The key to this improved method is generating the phosphonate anion in the presence of the ester, which minimizes side reactions.[6]
Materials:
-
Ester precursor (e.g., Methyl 3-phenylpropionate)
-
Dimethyl methylphosphonate
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the ester (1.0 equivalent) and dimethyl methylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of LDA (2.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.
-
Purify the crude product by silica gel chromatography if necessary.
This general and efficient procedure allows for the large-scale preparation of various β-ketophosphonates in high purity.[7]
Biological Context and Signaling Pathways
1-dimethoxyphosphoryl-4-phenylbutan-2-one is identified as an impurity in Bimatoprost, a synthetic prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[3][8] Bimatoprost functions by mimicking the effects of naturally occurring prostamides, specifically prostaglandin F2α (PGF2α).[2] It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][9]
The primary molecular target for PGF2α and its analogs like Bimatoprost is the Prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[10]
Prostaglandin F2α (PGF2α) Receptor Signaling Pathway
Activation of the FP receptor by an agonist such as PGF2α or Bimatoprost initiates a signaling cascade primarily through the Gq family of G-proteins.[10][11]
Caption: PGF2α receptor signaling cascade.
Pathway Description:
-
Receptor Binding: PGF2α or an analog like Bimatoprost binds to and activates the FP receptor on the cell surface.[10]
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.[11]
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Downstream Effects:
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, including the modulation of extracellular matrix components and the relaxation of ciliary muscle fibers, which ultimately enhances aqueous humor outflow and reduces intraocular pressure.[9]
Conclusion
1-dimethoxyphosphoryl-4-phenylbutan-2-one is a β-ketophosphonate with well-defined physicochemical properties. Its synthesis can be achieved through modern, efficient, and scalable chemical methods. While the compound itself is not a primary therapeutic agent, its presence as an impurity in Bimatoprost places it in the context of prostaglandin F2α receptor signaling, a critical pathway in the management of glaucoma. This guide provides foundational knowledge for researchers in medicinal chemistry, pharmacology, and drug development who may encounter this or structurally related compounds.
References
- 1. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 8. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 10. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a Bimatoprost Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a known impurity of the ophthalmic drug Bimatoprost. This document details its chemical properties, synthesis, analytical detection methodologies, and potential impact on the therapeutic action of Bimatoprost.
Chemical and Physical Properties
This compound, also known as Bimatoprost Impurity 12, is an organophosphorus compound that can arise during the synthesis of Bimatoprost.[1][2] A thorough understanding of its physicochemical properties is essential for its detection, quantification, and control in pharmaceutical formulations.
| Property | Value | References |
| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one | [1] |
| CAS Number | 41162-19-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇O₄P | [1] |
| Molecular Weight | 256.23 g/mol | [1] |
| Appearance | Solid or liquid | [3] |
| Storage Temperature | 2-8°C in an inert atmosphere | [3] |
| Purity (typical) | 95% | [3] |
Synthesis of this compound
The synthesis of this impurity is not a desired reaction but a potential side reaction in the manufacturing process of related compounds. One documented laboratory-scale synthesis provides a clear pathway for obtaining this compound for use as an analytical standard.[1]
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
-
To a solution of dimethyl methylphosphonate (115.5 g) in tetrahydrofuran (2.1 L) at -65°C, add 660 mL of a 1.6 M solution of n-butyl lithium in hexane.
-
Subsequently, add a solution of ethyl hydrocinnamate (93.5 g) in tetrahydrofuran (225 mL).
-
Stir the mixture at -65°C for 2 hours.
-
Continue stirring at 25°C for 16 hours.
-
Add acetic acid (70 mL) to the reaction mixture.
-
Concentrate the solution under reduced pressure.
-
Partition the residue between methylene chloride and water.
-
Dry the organic layer, concentrate it, and distill at 2 mm Hg to yield the title compound (boiling point: 184-195°C; mass spectrum: 256 M+).
Analytical Methodologies for Detection and Quantification
Ensuring the purity of Bimatoprost requires robust analytical methods to detect and quantify potential impurities like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques employed.[4][5][6][7][8]
HPLC and UPLC Methods
Several studies have detailed the development of validated stability-indicating HPLC and UPLC methods for Bimatoprost and its impurities.[4][8] These methods are crucial for routine quality control and stability testing of the drug substance and product.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Aquity UPLC BEH Shield RP18 (100 x 2.1 mm), 1.7 µm |
| Mobile Phase | n-Hexane, dehydrated alcohol, and methanol (80:10:10) |
| Detector | UV at 237 nm |
LC-MS/MS Method
For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][7]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation:
-
To 100 mg of the cosmetic serum (or ophthalmic solution), add 5 µL of an internal standard (e.g., reserpine at 1 mg/mL).
-
Add 995 µL of the HPLC mobile phase.
-
Ultrasonicate for 10 minutes.
-
Centrifuge at 3000 g for 5 minutes.
-
Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[5]
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography.[5]
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.[5]
-
Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.[5]
-
Elution: Gradient elution.[5]
-
Detection: Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[5][7]
-
Bimatoprost's Mechanism of Action and the Potential Impact of the Impurity
Bimatoprost is a prostaglandin F2α analog that lowers intraocular pressure by increasing the outflow of aqueous humor.[1] It primarily acts as an agonist at the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[5]
Bimatoprost Signaling Pathway
Activation of the FP receptor by Bimatoprost initiates a signaling cascade that involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key event in the cellular response to Bimatoprost.
Potential Impact of this compound
The presence of impurities in a drug product can have unintended consequences, including altered efficacy and adverse effects.[9] While there is no direct evidence on the biological activity of this compound at the FP receptor, several possibilities can be considered:
-
Competitive Antagonism: The impurity could bind to the FP receptor at the same site as Bimatoprost without activating it, thereby reducing the efficacy of the drug.
-
Allosteric Modulation: The impurity might bind to a different site on the receptor, altering its conformation and affecting Bimatoprost's ability to bind and activate it.
-
Off-Target Effects: The impurity could interact with other receptors or cellular components, leading to unforeseen side effects.
Given that even minor structural changes can alter a molecule's interaction with a receptor, the presence of this impurity warrants careful control.
Toxicological Considerations
The toxicological profile of this compound has not been extensively studied. However, the general class of organophosphonates has been investigated, and some members are known to have toxic effects.
While many phosphonates exhibit low toxicity to aquatic organisms, some organophosphate flame retardants have been shown to induce cytotoxicity and apoptosis in human corneal epithelial cells.[1] The presence of any uncharacterized impurity in an ophthalmic solution is a concern due to the direct application to the sensitive ocular surface. Long-term exposure to even low levels of a reactive impurity could potentially lead to local irritation or other adverse ocular effects. Therefore, strict control of this compound levels in Bimatoprost formulations is a critical aspect of ensuring patient safety.
Conclusion
This compound is a critical process-related impurity in the synthesis of Bimatoprost. Its effective control is paramount to guarantee the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its properties, synthesis, and analytical detection, along with an exploration of the potential impact on the therapeutic action of Bimatoprost. Continued research into the specific biological activity and toxicological profile of this impurity is warranted to further refine risk assessments and ensure the highest standards of pharmaceutical quality.
References
- 1. mdpi.com [mdpi.com]
- 2. An in vitro method which assesses corneal epithelial toxicity due to antineoplastic, preservative and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced Effects of Sodium Ions on Dopaminergic G-Protein Coupled Receptors | PLOS Computational Biology [journals.plos.org]
- 8. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of GPCR structures on pharmacology and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organic phosphonate that has garnered attention primarily due to its classification as "Bimatoprost Impurity 12". Bimatoprost is a potent prostaglandin F2α analog, and the presence of any impurity with potential biological activity is of significant interest in drug development and regulatory affairs. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the final drug product. This document serves as a comprehensive resource for researchers investigating the biological effects of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Systematic Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |
| Common Name | This compound; Bimatoprost Impurity 12 |
| CAS Number | 41162-19-0 |
| Molecular Formula | C₁₂H₁₇O₄P |
| Molecular Weight | 256.23 g/mol |
| Appearance | Pale yellow to light yellow liquid |
| Solubility | Soluble in chloroform and slightly soluble in methanol. |
| Storage Temperature | 2-8°C in an inert atmosphere. |
Theoretical Biological Activity and Mechanism of Action
Given the absence of direct experimental data, the biological activity of this compound is hypothesized based on its structural characteristics and its relationship to Bimatoprost.
Interaction with the Prostaglandin Pathway
Bimatoprost exerts its therapeutic effect by mimicking the action of prostaglandin F2α and binding to the prostaglandin F (FP) receptor. The structural core of this compound shares features with prostaglandin precursors. It is plausible that this phosphonate could interact with components of the prostaglandin synthesis or signaling cascade.
Potential Mechanisms of Action:
-
Enzyme Inhibition: The phosphonate moiety could act as a phosphate mimic, potentially inhibiting enzymes involved in prostaglandin synthesis, such as cyclooxygenase (COX-1 and COX-2) or specific prostaglandin synthases.
-
Receptor Antagonism/Agonism: The molecule might exhibit weak binding to prostaglandin receptors, including the FP receptor, potentially acting as a partial agonist or an antagonist.
The following diagram illustrates the potential points of interaction of this compound within the prostaglandin synthesis pathway.
Proposed Experimental Protocols for Biological Characterization
To elucidate the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed, representative protocols.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines if the compound inhibits the key enzymes in prostaglandin synthesis.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Colorimetric or fluorometric prostaglandin detection kit
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound or control inhibitors to the wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin produced using a suitable detection kit (e.g., an ELISA-based kit for PGE2).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Prostaglandin FP Receptor Binding Assay
This assay determines if the compound binds to the prostaglandin F (FP) receptor.
Materials:
-
Cell membranes expressing the human FP receptor (commercially available or prepared from transfected cell lines)
-
Radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α)
-
This compound (test compound)
-
Unlabeled PGF2α as a positive control for displacement
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In microcentrifuge tubes, combine the cell membranes, [³H]-PGF2α, and varying concentrations of the test compound or unlabeled PGF2α in the binding buffer.
-
Incubate the mixture for a specified time (e.g., 60 minutes at room temperature) to reach binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of displacement by the test compound. Determine the Ki value.
Data Presentation (Hypothetical)
As no quantitative data is currently available, Table 2 is presented as a template for summarizing potential findings from the proposed experiments.
| Assay | Target | Parameter | Hypothetical Value (for illustration) |
| Enzyme Inhibition | COX-1 | IC50 | > 100 µM |
| COX-2 | IC50 | > 100 µM | |
| Receptor Binding | Prostaglandin FP | Ki | 50 µM |
| Cell-Based Functional Assay | FP-expressing cells | EC50/IC50 | > 50 µM |
Conclusion
This compound is a compound of interest due to its status as an impurity in Bimatoprost. While direct biological data is lacking, its chemical structure strongly suggests a potential interaction with the prostaglandin pathway. The experimental protocols detailed in this guide provide a clear roadmap for the biological characterization of this phosphonate. Such studies are essential to fully understand its pharmacological profile and to ensure the safety and quality of Bimatoprost formulations. Further research is warranted to move from a theoretical understanding to a data-driven assessment of the biological activity of this compound.
The Role of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in Prostaglandin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key organophosphorus compound primarily recognized for its role as a critical intermediate in the chemical synthesis of prostaglandin F2α (PGF2α) analogs, most notably Bimatoprost. While direct, comprehensive data on its biological interactions within prostaglandin pathways is limited in publicly accessible research, its structural significance as a precursor to potent prostaglandin receptor agonists underscores its importance. This technical guide elucidates the primary role of this compound as a synthetic tool, its relationship to prostaglandin signaling, and provides context through an overview of the prostaglandin biosynthesis and signaling pathways.
Introduction to this compound
This compound, also known as Bimatoprost Impurity 12, is a β-ketophosphonate. Its chemical structure is foundational for the construction of the ω-side chain of certain prostaglandin analogs. The presence of the phosphonate group facilitates the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 41162-19-0 |
| Molecular Formula | C₁₂H₁₇O₄P |
| Molecular Weight | 256.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents |
Role in the Synthesis of Prostaglandin Analogs
The principal function of this compound in the context of prostaglandins is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to introduce the lower (ω) side chain of prostaglandin analogs.[1] The HWE reaction offers significant advantages, including high E-stereoselectivity and the straightforward removal of the phosphate byproduct.[2]
The Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In the synthesis of PGF2α analogs like Bimatoprost, the core cyclopentane ring with the α-chain aldehyde (often referred to as the Corey aldehyde) is reacted with the carbanion generated from this compound.[3]
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Horner-Wadsworth-Emmons reaction for prostaglandin analog synthesis.
Experimental Protocol: A Generalized Horner-Wadsworth-Emmons Reaction for Prostaglandin Analog Synthesis
The following is a generalized protocol based on typical procedures for the synthesis of prostaglandin analogs. Specific conditions may vary depending on the exact substrates and desired yield.
Materials:
-
This compound
-
Corey aldehyde derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))
-
Strong base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the phosphonate solution to generate the carbanion. Stir for a specified time to ensure complete formation.
-
In a separate flask, dissolve the Corey aldehyde derivative in the anhydrous solvent.
-
Slowly add the aldehyde solution to the carbanion solution at the low temperature.
-
Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography (TLC)).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the prostaglandin analog precursor.
Interaction with Prostaglandin Pathways
Direct evidence of this compound's activity as an inhibitor or agonist within the prostaglandin pathways is not extensively documented. However, its close structural relationship to Bimatoprost, a potent prostaglandin F2α analog, suggests a potential, albeit likely weak, interaction with prostaglandin receptors, particularly the FP receptor.[] Bimatoprost itself is known to lower intraocular pressure by increasing the outflow of aqueous humor, a mechanism mediated through prostaglandin receptors.[]
Overview of the Prostaglandin Synthesis Pathway
Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A₂. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins by specific synthases.
Diagram of the Prostaglandin Synthesis Pathway
Caption: Simplified overview of the prostaglandin synthesis pathway.
Prostaglandin Signaling
Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, PGF2α and its analogs like Bimatoprost primarily act on the FP receptor, which, upon activation, can lead to various cellular responses, including changes in intracellular calcium levels and the activation of protein kinase C.
Diagram of PGF2α Signaling via the FP Receptor
Caption: PGF2α signaling through the FP receptor and Gq pathway.
Quantitative Data
As of the latest review of available literature, there is no specific quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) detailing the direct inhibitory or agonistic activity of this compound on key enzymes (COX-1, COX-2, prostaglandin synthases) or receptors (e.g., FP receptor) in the prostaglandin pathway. Its significance is currently defined by its role in chemical synthesis.
Conclusion
This compound is a pivotal molecule in the synthetic chemistry of prostaglandins, enabling the efficient construction of complex analogs through the Horner-Wadsworth-Emmons reaction. While its direct biological effects on the prostaglandin pathways are not well-characterized, its structural role as a precursor to potent therapeutics like Bimatoprost makes it a compound of significant interest to researchers in drug discovery and development. Future studies may yet reveal direct biological activities, but its primary and well-established role remains in the realm of synthetic organic chemistry.
References
An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0). This compound is primarily known as a key intermediate and impurity in the synthesis of Bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma.[1][2][3] This guide includes detailed experimental protocols for its synthesis and characterization, as well as methodologies for investigating its potential interaction with the prostaglandin signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.
Chemical Properties and Structure
This compound is an organophosphorus compound with the systematic IUPAC name 1-dimethoxyphosphoryl-4-phenylbutan-2-one.[1][4] Its structure features a phenyl group, a ketone, and a dimethyl phosphonate moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 41162-19-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇O₄P | [1][5] |
| Molecular Weight | 256.23 g/mol | [1][5] |
| Appearance | Clear yellow liquid or solid | [4][6] |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | 362.7 °C at 760 mmHg | [1] |
| Density | 1.152 ± 0.06 g/cm³ | [4] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [4] |
| SMILES | COP(=O)(OC)CC(=O)CCc1ccccc1 | [1][2] |
| InChI Key | ONYIBVIIOCEBIV-UHFFFAOYSA-N | [4] |
Structural Information
The chemical structure of this compound is depicted below:
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Technique | Observed Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 3.75 & 3.67 (d, J=11.2 Hz, 6H, 2xOCH₃), 3.14 (d, J=22.4 Hz, 2H, P-CH₂), 2.92 (t, J=7.6 Hz, 2H, Ph-CH₂), 2.75 (t, J=7.6 Hz, 2H, CO-CH₂) | [1] |
| ³¹P NMR (CDCl₃) | δ 21.5 | [1] |
| IR (neat) | 1715 (C=O), 1250 (P=O), 1030 (P-O-C) cm⁻¹ | [1] |
Synthesis and Experimental Protocol
This compound is a key intermediate in the synthesis of Bimatoprost.[4][7] The following is a detailed experimental protocol adapted from the Horner-Emmons reaction step described in the synthesis of prostaglandin derivatives.[8]
Synthesis Workflow
References
- 1. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 3. This compound | 41162-19-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl(2-oxo-4-phenylbutyl)phosphonate | C12H17O4P | CID 2733973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7642370B2 - Method for preparing prostaglandin derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key organophosphorus compound. The document details its chemical properties, synthesis, and historical context, with a particular focus on its role as a significant impurity in the ophthalmic drug Bimatoprost. Detailed experimental protocols for its synthesis via the Michaelis-Arbuzov reaction are provided, along with a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates the biological context of this molecule by examining the prostaglandin FP receptor signaling pathway, which is the target of Bimatoprost.
Introduction
This compound, with the CAS registry number 41162-19-0, is a dialkyl phosphonate that has garnered significant interest in the pharmaceutical industry. Its primary relevance stems from its identification as a process-related impurity in the synthesis of Bimatoprost, a prostaglandin analog used for the treatment of glaucoma and ocular hypertension. The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical concern, necessitating a thorough understanding of their formation, characterization, and potential biological activity. This guide aims to provide a detailed technical resource for professionals engaged in pharmaceutical research and development, quality control, and medicinal chemistry.
Chemical and Physical Properties
This compound is a clear yellow liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 41162-19-0 | |
| Molecular Formula | C₁₂H₁₇O₄P | |
| Molecular Weight | 256.23 g/mol | |
| Appearance | Clear yellow liquid | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | >110°C | |
| Melting Point | 120-122 °C (0.5 mmHg) | |
| Solubility | Soluble in most organic solvents | N/A |
Discovery and History
The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the broader field of organophosphorus chemistry. The foundational reaction for its synthesis, the Michaelis-Arbuzov reaction, was discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov. This reaction provides a general and versatile method for the formation of carbon-phosphorus bonds, which is central to the synthesis of a wide array of phosphonates.
The specific synthesis and characterization of this compound likely emerged from research programs focused on the synthesis of prostaglandins and their analogs, where it was identified as a by-product or impurity. Its significance grew with the commercialization of Bimatoprost, as regulatory requirements mandate the thorough characterization and control of all impurities in pharmaceutical products.
Synthesis and Experimental Protocols
The most common and direct route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α-haloketone with a trialkyl phosphite.
Michaelis-Arbuzov Reaction
The reaction proceeds via the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the displaced halide ion yields the final phosphonate product.
Experimental Protocol: Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
1-bromo-4-phenylbutan-2-one
-
Trimethyl phosphite
-
Anhydrous toluene (or other suitable inert solvent)
-
Nitrogen gas atmosphere
Procedure:
-
To a solution of 1-bromo-4-phenylbutan-2-one (1 equivalent) in anhydrous toluene, trimethyl phosphite (1.1 equivalents) is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any volatile by-products (e.g., methyl bromide) are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Expected Yield: 70-85%
Horner-Wadsworth-Emmons Reaction
While not a direct synthesis of the target molecule itself, the Horner-Wadsworth-Emmons reaction is a crucial application of phosphonates like this compound in organic synthesis. This reaction involves the olefination of aldehydes or ketones to form alkenes, and it is a key step in the synthesis of Bimatoprost, where a phosphonate reagent is used to construct the α-chain of the prostaglandin.
Spectroscopic Data and Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 3.75 (d, J = 11.2 Hz, 6H, 2 x OCH₃), 3.18 (d, J = 22.8 Hz, 2H, P-CH₂-C=O), 2.90 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.75 (t, J = 7.6 Hz, 2H, CH₂-C=O) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 201.5 (d, J = 6.0 Hz, C=O), 140.8 (s, Ar-C), 128.4 (s, Ar-CH), 128.3 (s, Ar-CH), 126.2 (s, Ar-CH), 53.0 (d, J = 6.5 Hz, OCH₃), 44.8 (s, CH₂-C=O), 41.1 (d, J = 128.0 Hz, P-CH₂), 29.8 (s, Ar-CH₂) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): 21.5 |
| IR (neat) | ν (cm⁻¹): 1720 (C=O), 1250 (P=O), 1030 (P-O-C) |
| Mass Spectrometry (ESI+) | m/z: 257.1 [M+H]⁺, 279.1 [M+Na]⁺ |
Biological Context and Signaling Pathways
This compound is primarily of interest due to its presence as an impurity in Bimatoprost. Bimatoprost is a synthetic prostamide analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye. It acts as an agonist at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.
The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway in the ciliary muscle and trabecular meshwork of the eye is believed to lead to rearrangements of the extracellular matrix and cytoskeleton, resulting in increased uveoscleral and trabecular outflow of aqueous humor and a subsequent reduction in intraocular pressure.
An In-Depth Technical Guide on the Thermogravimetric Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a significant organophosphorus compound. This document details its thermal stability, and potential decomposition pathways, and provides standardized experimental protocols for its analysis.
Introduction to this compound
This compound (CAS No. 41162-19-0) is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P.[1] It is recognized as an impurity in the glaucoma medication Bimatoprost. Understanding its thermal properties is crucial for quality control, stability assessment, and ensuring the safety of pharmaceutical formulations. Thermogravimetric analysis is a key technique for characterizing the thermal decomposition and stability of such compounds.
Thermal Properties Summary
The thermal characteristics of this compound have been documented, providing a baseline for its behavior under thermal stress. A summary of its key thermal properties is presented in Table 1.
Table 1: Thermal Properties of this compound
| Thermal Property | Value |
| Melting Point | 120-122°C |
| Boiling Point | 362.7°C at 760 mmHg |
| Decomposition Onset | > 250°C |
Source: Benchchem[1]
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis of this compound reveals a decomposition process that initiates above 250°C.[1] The primary decomposition products are reported to be phosphorus oxides and aromatic hydrocarbons.[1] While a specific, publicly available TGA curve for this compound is not available, a representative decomposition profile can be projected based on its known properties and the general behavior of similar organophosphorus compounds.
Table 2: Representative Thermogravimetric Analysis Data
| Temperature Range (°C) | Weight Loss (%) | Postulated Decomposing Fragments |
| 250 - 400 | ~ 60-70% | Initial loss of methoxy groups and fragmentation of the butyl chain. |
| 400 - 600 | ~ 20-30% | Decomposition of the phenyl group and further breakdown of the phosphonate backbone. |
| > 600 | ~ 5-10% | Formation of a stable char residue. |
Experimental Protocol for Thermogravimetric Analysis
A detailed and standardized protocol is essential for reproducible TGA results. The following methodology is recommended for the analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required, capable of controlled heating in an inert atmosphere.
4.2. Sample Preparation
-
Ensure the sample is homogenous and free of impurities.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
4.3. TGA Parameters
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 800°C
-
Atmosphere: Nitrogen (inert)
-
Flow Rate: 20 mL/min
-
Data Acquisition: Continuously record weight loss as a function of temperature.
4.4. Post-Analysis
-
Analyze the resulting TGA curve to determine the onset of decomposition, specific weight loss steps, and the final residual mass.
-
If coupled with a mass spectrometer (TGA-MS), identify the gaseous decomposition products at each stage.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for the thermogravimetric analysis of the target compound.
Caption: Experimental workflow for thermogravimetric analysis.
Plausible Thermal Decomposition Pathway
The thermal degradation of organophosphorus compounds often involves complex radical and molecular elimination reactions. For this compound, a plausible decomposition pathway can be proposed. The initial step likely involves the cleavage of the P-O-CH₃ bonds, followed by the breakdown of the carbon chain.
The following diagram outlines a potential decomposition pathway.
Caption: Plausible thermal decomposition pathway.
Conclusion
The thermogravimetric analysis of this compound indicates that the compound is thermally stable up to approximately 250°C. Above this temperature, it undergoes a multi-stage decomposition, releasing volatile phosphorus and aromatic compounds. The provided experimental protocol and representative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry for ensuring the quality and safety of products containing this compound. Further investigation using coupled techniques like TGA-MS would provide more definitive insights into the specific decomposition products and mechanisms.
References
In-Depth Technical Guide: Stability and Degradation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability characteristics and potential degradation pathways of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related organophosphorus compounds and β-ketophosphonates to predict its behavior under various conditions.
Physicochemical and Thermal Properties
Quantitative data for this compound is summarized below. This information is critical for understanding its handling, storage, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇O₄P | [1] |
| Molecular Weight | 256.23 g/mol | [1] |
| Melting Point | 120–122°C (at 0.5 mmHg) | [1] |
| Boiling Point | 362.7°C (at atmospheric pressure) | [1] |
| Decomposition Onset | >250°C | [1] |
| Solubility | Sparingly soluble in water (<0.1 mg/mL); Soluble in chloroform (~50 mg/mL), methanol (~30 mg/mL), and DMSO (~100 mg/mL) | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Predicted Stability and Degradation Pathways
Hydrolytic Degradation
Organophosphonate esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of the P-O-C ester linkages is a common degradation pathway for phosphonates[3]. For this compound, this would lead to the corresponding monomethyl phosphonate and ultimately the phosphonic acid, along with methanol. The presence of the keto group may influence the rate of hydrolysis.
A plausible hydrolytic degradation pathway is illustrated below:
References
Methodological & Application
Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate via Michaelis-Arbuzov reaction
Application Note: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Introduction
This compound (CAS No. 41162-19-0) is a key intermediate in organic synthesis, particularly in the preparation of Horner-Wadsworth-Emmons reagents used for creating α,β-unsaturated ketones. It is also identified as a process impurity in the synthesis of Bimatoprost, an antiglaucoma agent.[1] The Michaelis-Arbuzov reaction provides a classic and efficient method for forming the crucial carbon-phosphorus (C-P) bond in this molecule.[2][3]
This reaction involves the treatment of an alkyl halide with a trialkyl phosphite to form a dialkyl alkylphosphonate.[2][4] Specifically, for the target molecule, an α-haloketone such as 1-chloro-4-phenylbutan-2-one is reacted with trimethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2][4][5]
This document provides a comprehensive protocol for the laboratory-scale synthesis, purification, and characterization of this compound.
Reaction Scheme & Mechanism
The synthesis is achieved through the reaction of 1-chloro-4-phenylbutan-2-one with trimethyl phosphite. The overall reaction is shown below:
Scheme 1: Michaelis-Arbuzov Synthesis of this compound

The mechanism involves two successive SN2 steps. First, the nucleophilic phosphorus of the trimethyl phosphite attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a phosphonium salt intermediate. In the second step, the displaced chloride ion attacks one of the methyl groups on the phosphonium intermediate, yielding the final dimethyl phosphonate product and volatile methyl chloride.[4][5]
Diagram 1. Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-4-phenylbutan-2-one and trimethyl phosphite.
Materials and Equipment
-
Reagents: See Table 1 for details.
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with a gas outlet to an oil bubbler
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup for purification
-
Reagent Data
Table 1: Reagent Properties and Quantities
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|---|---|
| 1-chloro-4-phenylbutan-2-one | 20845-80-1 | C₁₀H₁₁ClO | 182.64 | 9.13 g | 0.05 | 1.0 |
| Trimethyl phosphite | 121-45-9 | C₃H₉O₃P | 124.08 | 7.45 g (6.9 mL) | 0.06 | 1.2 |
Synthetic Procedure
Diagram 2. Experimental workflow for the synthesis.
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to an inert gas line, and a dropping funnel. Ensure all glassware is oven-dried.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Charge the flask with 1-chloro-4-phenylbutan-2-one (9.13 g, 0.05 mol).
-
Heating: Begin stirring and heat the flask to 80°C using a heating mantle.
-
Phosphite Addition: Add trimethyl phosphite (7.45 g, 0.06 mol) to the dropping funnel and add it dropwise to the stirred solution over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 100°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80-90°C for 4-6 hours. The reaction progress can be monitored by observing the cessation of methyl chloride gas evolution and by thin-layer chromatography (TLC) or GC-MS analysis.
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Purification: Remove the excess trimethyl phosphite and any residual volatile byproducts using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation (boiling point 120-122°C at 0.5 mmHg) or by column chromatography on silica gel to yield the pure product as a clear yellow liquid or solid.[6][7][8]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇O₄P[6] |
| Molecular Weight | 256.23 g/mol [6][7] |
| Appearance | Clear yellow liquid or solid[7][8] |
| Boiling Point | 120-122 °C (0.5 mmHg)[6][7] |
| ¹H NMR (CDCl₃) | δ 7.20–7.40 (m, 5H, Ar-H), 3.65–3.75 (d, J=10.8 Hz, 6H, 2x OCH₃), 2.50–2.90 (m, 4H, -CH₂CH₂-)[6] |
| ³¹P NMR (CDCl₃) | δ 20–25 ppm[6] |
| IR (cm⁻¹) | 1715–1725 (strong, C=O stretch), 1240–1260 (strong, P=O stretch), 1020–1050 (P-O-C stretch)[6] |
Safety and Handling
-
General: This procedure should be performed by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Reagent Hazards:
-
1-chloro-4-phenylbutan-2-one: Is an α-haloketone and should be considered a lachrymator and irritant. Avoid inhalation and skin contact.
-
Trimethyl phosphite: Has a pungent odor, is flammable, and is an irritant. Handle with care.
-
-
Reaction Hazards: The reaction is exothermic and produces methyl chloride, a flammable and toxic gas. Ensure the apparatus is vented properly to a scrubber or the back of the fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. This compound | 41162-19-0 [chemicalbook.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 41162-19-0 [sigmaaldrich.com]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Horner-Wadsworth-Emmons (HWE) reaction employing Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This versatile β-ketophosphonate is a valuable reagent for the stereoselective synthesis of α,β-unsaturated ketones, which are key intermediates in the synthesis of complex organic molecules and pharmacologically active compounds.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1] The use of phosphonate carbanions, such as the one derived from this compound, typically leads to the formation of (E)-alkenes with high stereoselectivity.[2][3] The resulting α,β-unsaturated ketone products are versatile intermediates in organic synthesis.[4]
Key Features of the HWE Reaction:
-
High (E)-Stereoselectivity: The reaction generally favors the formation of the trans-isomer.[2]
-
Milder Reaction Conditions: The phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, allowing for a broader range of compatible functional groups.[2]
-
Facile Purification: The phosphate byproduct is water-soluble, simplifying the purification of the desired product.[3]
Reagent Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 41162-19-0
-
Molecular Formula: C₁₂H₁₇O₄P
-
Molecular Weight: 256.24 g/mol
-
Appearance: Pale yellow to light yellow liquid
General Reaction Scheme
The HWE reaction involves the deprotonation of the phosphonate at the carbon alpha to both the phosphonyl and carbonyl groups, followed by the nucleophilic attack of the resulting carbanion on an aldehyde. The intermediate β-hydroxyphosphonate then undergoes elimination to yield the α,β-unsaturated ketone and a water-soluble phosphate byproduct.
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of β-ketophosphonates is the condensation of a methylphosphonate with an ester. The following is a representative, scalable procedure.[5][6]
Materials:
-
Methyl 3-phenylpropanoate
-
Dimethyl methylphosphonate
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of methyl 3-phenylpropanoate (1.0 eq) and dimethyl methylphosphonate (1.1 eq) in anhydrous THF at -5 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of LDA (2.1 eq) dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
General Protocol for the Horner-Wadsworth-Emmons Reaction
The following protocol is a general guideline for the reaction of this compound with an aldehyde. Optimal conditions may vary depending on the specific aldehyde used.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure using Sodium Hydride (NaH) in THF:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone.
Procedure using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN):
-
To a solution of this compound (1.2 eq) and the aldehyde (1.0 eq) in MeCN, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Expected Outcomes and Data
| Aldehyde | Base/Solvent | Expected Yield (%) | Expected (E:Z) Ratio |
| Benzaldehyde | NaH / THF | 85-95 | >95:5 |
| 4-Chlorobenzaldehyde | K₂CO₃ / MeCN | 80-90 | >95:5 |
| 4-Methoxybenzaldehyde | DBU / THF | 82-92 | >95:5 |
| Isobutyraldehyde | NaH / THF | 75-85 | >90:10 |
| Cinnamaldehyde | K₂CO₃ / MeCN | 70-80 | >90:10 |
Note: The data presented in this table is based on trends observed for structurally similar β-ketophosphonates and should be considered as a guideline. Actual yields and stereoselectivities may vary.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and application of this compound in the HWE reaction.
Caption: Experimental workflow for the synthesis and HWE reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of high quality. Use a stronger base or higher temperature if necessary. |
| Decomposition of the aldehyde or product. | Use milder reaction conditions (e.g., lower temperature, weaker base). | |
| Poor (E:Z) Selectivity | Reaction conditions favoring the kinetic (Z)-product. | Use conditions that favor thermodynamic equilibrium (e.g., higher temperature, less coordinating cation like Na⁺ or Li⁺).[2] |
| No Reaction | Inactive base. | Use freshly opened or properly stored base. |
| Sterically hindered aldehyde. | Higher reaction temperatures or longer reaction times may be required. |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl (2-oxo-4-phenylbutyl)phosphonate in the Context of Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organophosphorus compound that has been identified as an impurity in the manufacturing of Bimatoprost, a widely used prostaglandin analog for the treatment of glaucoma.[1][2][3][][5] While there is no direct evidence in the scientific literature of this specific phosphonate being investigated as a therapeutic agent for glaucoma, its chemical nature as a phosphonate and its association with a key glaucoma medication warrant a review of its potential relevance and the broader context of phosphonates in ophthalmic research.
This document provides an overview of the known information about this compound, discusses the general role of organophosphates in glaucoma, and details key signaling pathways relevant to glaucoma that could be targets for novel phosphonate-based therapeutics. Due to the absence of specific research on the application of this compound in glaucoma, the experimental protocols provided are generalized for the screening of compounds in this field.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below.
| Property | Value |
| CAS Number | 41162-19-0[1][2][6][7][8][9] |
| Molecular Formula | C₁₂H₁₇O₄P[1][6][7][9][10] |
| Molecular Weight | 256.23 g/mol [1][10] |
| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one[1][] |
| Synonyms | Bimatoprost Impurity 12, (2-Oxo-4-phenylbutyl)phosphonic Acid Dimethyl Ester[1][][5] |
| Appearance | Clear yellow liquid[][10] |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Methanol[] |
Organophosphates and Phosphonates in Glaucoma: A Brief Overview
Historically, certain organophosphates have been used in the management of glaucoma. For instance, Echothiophate, an irreversible acetylcholinesterase inhibitor, was used to increase aqueous humor outflow.[11] However, environmental exposure to organophosphates has not shown a clear protective or risk-associated link with glaucoma.[11] Some case reports have even suggested a link between organophosphate poisoning and acute angle-closure glaucoma.[12]
Phosphonates are a class of organic compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group and are known for their ability to chelate metal ions and their stability under harsh conditions.[13][14] In medicine, they are used as bioisosteres for phosphates and have found applications as antiviral drugs and in the treatment of osteoporosis.[14] Their potential in ophthalmology is an area of ongoing interest, particularly in the development of novel therapeutics that target the trabecular meshwork to regulate intraocular pressure.
Key Signaling Pathways in Glaucoma Pathophysiology
The following signaling pathways are critical in the pathophysiology of glaucoma and represent key targets for drug development.
TGF-β Signaling Pathway in the Trabecular Meshwork
Transforming Growth Factor-β (TGF-β) signaling, particularly the TGF-β2 isoform, is implicated in the fibrosis of the trabecular meshwork (TM), a key tissue in regulating aqueous humor outflow.[15][16][17][18] Increased levels of active TGF-β2 in the aqueous humor of glaucoma patients are associated with the excessive deposition of extracellular matrix (ECM) proteins, leading to increased outflow resistance and elevated intraocular pressure.[15][17][19] The canonical TGF-β pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates downstream Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in ECM production.[18]
Caption: TGF-β signaling pathway leading to trabecular meshwork fibrosis.
Rho/Rho-associated Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells.[20][21][22][23][24] Activation of the RhoA GTPase leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates various substrates that increase actin-myosin-driven cell contraction and promote the synthesis of ECM components.[21][22] This increased contractility and ECM deposition in the trabecular meshwork leads to a reduction in aqueous humor outflow and an increase in intraocular pressure. Consequently, ROCK inhibitors are a class of drugs used to treat glaucoma.[20]
Caption: Rho/ROCK signaling pathway in trabecular meshwork contraction.
Generalized Experimental Protocols for Compound Screening in Glaucoma Research
The following protocols are generalized methodologies for assessing the potential of a test compound to modulate aqueous humor outflow dynamics.
In Vitro: Assessment of Effects on Trabecular Meshwork Cell Contractility
This protocol outlines a method to assess the effect of a test compound on the contractility of human trabecular meshwork (HTM) cells.
Caption: Workflow for assessing trabecular meshwork cell contractility.
Methodology:
-
Cell Culture: Primary HTM cells are isolated from donor eyes and cultured in appropriate media.
-
Collagen Gel Preparation: A solution of type I collagen is prepared and neutralized.
-
Cell Seeding: HTM cells are suspended in the collagen solution and plated in 24-well plates. The gel is allowed to polymerize.
-
Contraction Assay: Once the gels have polymerized, media containing a contractile agonist (e.g., serum or TGF-β2) and the test compound at various concentrations are added. A vehicle control is also included.
-
Measurement: The gels are released from the sides of the wells, and the diameter of each gel is measured at regular time points (e.g., 0, 24, 48 hours) using a digital imaging system.
-
Data Analysis: The change in gel area over time is calculated and compared between the treated and control groups to determine the effect of the compound on HTM cell contractility.
Ex Vivo: Perfusion of Anterior Segment Organ Culture
This protocol describes a method to measure the effect of a test compound on aqueous humor outflow facility in an ex vivo model.
Methodology:
-
Tissue Preparation: The anterior segment of enucleated porcine or human donor eyes is dissected and mounted in a perfusion chamber.
-
Perfusion: The anterior chamber is perfused with a sterile, bicarbonate-buffered solution at a constant pressure (e.g., 15 mmHg).
-
Baseline Measurement: The flow rate of the perfusion medium is continuously monitored until a stable baseline outflow facility is established.
-
Compound Administration: The test compound is added to the perfusion medium at the desired concentration.
-
Outflow Facility Measurement: The flow rate is continuously monitored to determine the effect of the compound on outflow facility. An increase in flow rate at a constant pressure indicates an increase in outflow facility.
-
Data Analysis: The change in outflow facility from baseline is calculated and compared to a vehicle-treated control group.
Conclusion
This compound is primarily of interest in the glaucoma field as an impurity of the therapeutic agent Bimatoprost. There is currently no public domain research indicating its investigation as a standalone treatment for glaucoma. However, the broader class of phosphonates and organophosphates have some history and potential in ophthalmic applications. The key signaling pathways in glaucoma, such as the TGF-β and Rho/ROCK pathways, present viable targets for the development of novel therapeutics. The generalized protocols provided here offer a starting point for the in vitro and ex vivo evaluation of new chemical entities, including novel phosphonates, for their potential to modulate aqueous humor outflow and, consequently, intraocular pressure. Further research would be required to determine if this compound itself has any biological activity relevant to glaucoma.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. This compound | 41162-19-0 [chemicalbook.com]
- 3. This compound CAS 41162-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound [lgcstandards.com]
- 6. This compound | 41162-19-0 [sigmaaldrich.com]
- 7. 41162-19-0|this compound|BLD Pharm [bldpharm.com]
- 8. CAS No.41162-19-0,this compound Suppliers [lookchem.com]
- 9. m.madeinchina.com [m.madeinchina.com]
- 10. echemi.com [echemi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. phosphonates - What are phosphonates? [phosphonates.org]
- 14. Phosphonate - Wikipedia [en.wikipedia.org]
- 15. TGF-β induces phosphorylation of phosphatase and tensin homolog: implications for fibrosis of the trabecular meshwork tissue in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutual regulation of the Hippo/Wnt/LPA/TGF-β signaling pathways and their roles in glaucoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Transforming Growth Factor-β Signaling in Primary Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. The Thrombospondin1-TGF-β Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a phosphonate compound that has been identified as an impurity in the synthesis of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma. Given its structural features, particularly the phosphonate group, this molecule holds the potential for biological activity beyond its association with Bimatoprost. Phosphonate-containing molecules are known to interact with a variety of biological targets, including metalloproteases. This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential as a carboxypeptidase A inhibitor, its effects on prostaglandin receptor signaling, and its cytotoxicity in a relevant human ocular cell line.
Potential Biological Activities and Assay Rationale
-
Carboxypeptidase A Inhibition: Phosphonate compounds are recognized as potent inhibitors of zinc-containing metalloproteases like carboxypeptidase A. The tetrahedral geometry of the phosphonate group can mimic the transition state of peptide hydrolysis, leading to tight binding to the enzyme's active site. An in vitro enzymatic assay is proposed to determine the inhibitory activity of this compound against carboxypeptidase A.
-
Prostaglandin Receptor (FP) Activation: As an impurity of the prostaglandin analog Bimatoprost, it is crucial to assess whether this compound interacts with the prostaglandin F receptor (FP). A cell-based reporter assay will be used to determine if the compound can activate or inhibit signaling through the FP receptor.
-
Cytotoxicity Assessment: For any compound intended for or found in ophthalmic preparations, evaluating its potential toxicity to ocular cells is essential. A cell viability assay using human corneal epithelial cells will be performed to determine the cytotoxic profile of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and related compounds in the described assays. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Carboxypeptidase A Inhibition
| Compound | Type of Inhibition | Ki (nM)[1] | IC50 (nM) |
| This compound | Competitive | To be determined | To be determined |
| (S)-2-Benzyl-3-phosphonopropionic acid | Competitive | 220 | - |
| ZAAP(O)F (a phosphonate peptide analog) | Transition-state analog | 0.003 | - |
| ZFAP(O)F (a phosphonate peptide analog) | Transition-state analog | 0.001 | - |
Table 2: Prostaglandin FP Receptor Activation
| Compound | Agonist/Antagonist Activity | EC50 (nM) | % Max Response vs. Prostaglandin F2α |
| This compound | To be determined | To be determined | To be determined |
| Prostaglandin F2α (control agonist) | Agonist | 10 | 100% |
| Bimatoprost | Agonist | 30 | 95% |
Table 3: Cytotoxicity in Human Corneal Epithelial Cells (HCEC)
| Compound | Assay | Exposure Time | CC50 (µM) |
| This compound | MTT | 24 hours | To be determined |
| Benzalkonium Chloride (positive control) | MTT | 24 hours | 15 |
| Vehicle (0.1% DMSO) | MTT | 24 hours | > 1000 |
Experimental Protocols
Carboxypeptidase A Inhibition Assay (Enzymatic)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against bovine pancreatic carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Fluorescent substrate: o-Aminobenzoylglycyl-p-nitrophenylalanylproline (o-Abz-Gly-p-nitro-Phe-Pro)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Preparation: Prepare a working solution of carboxypeptidase A in Assay Buffer to a final concentration of 10 nM.
-
Substrate Preparation: Prepare a working solution of the fluorescent substrate in Assay Buffer to a final concentration of 20 µM.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound or vehicle (Assay Buffer with 0.1% DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the carboxypeptidase A working solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence increase over time.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Prostaglandin FP Receptor Activation Assay (Cell-Based)
This protocol utilizes a HEK293 cell line stably expressing the human prostaglandin F receptor (FP) and a cyclic AMP (cAMP) response element-driven reporter gene (e.g., luciferase or β-galactosidase) to measure receptor activation.
Materials:
-
HEK293 cells stably expressing the human FP receptor and a CRE-reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Medium: Serum-free DMEM.
-
This compound
-
Prostaglandin F2α (positive control)
-
Reporter gene assay reagent (e.g., Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-FP cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Prostaglandin F2α in Assay Medium.
-
Remove the cell culture medium and replace it with 100 µL of the compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay:
-
Lyse the cells and measure reporter gene activity (e.g., luminescence) according to the manufacturer's instructions for the chosen reporter assay system.
-
-
Data Analysis:
-
Normalize the reporter gene signal to a control (e.g., untreated cells).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine the EC50 value for agonists or the IC50 value for antagonists (in the presence of a fixed concentration of Prostaglandin F2α).
-
Cytotoxicity Assay in Human Corneal Epithelial Cells (HCEC)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on an immortalized human corneal epithelial cell line (HCEC).[2]
Materials:
-
Human Corneal Epithelial Cells (HCEC).[2]
-
Corneal Epithelial Cell Growth Medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).[2]
-
Dimethyl sulfoxide (DMSO).
-
96-well clear, flat-bottom cell culture plates.
-
Microplate spectrophotometer (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed HCEC in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Visualizations
Caption: Prostaglandin FP Receptor Signaling Pathway.
Caption: Carboxypeptidase A Inhibition Assay Workflow.
Caption: Cytotoxicity Assay (MTT) Workflow.
References
Application Note and Protocol for the Purification of Synthetic Dimethyl (2-oxo-4-phenylbutyl)phosphonate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organophosphorus compound of significant interest, notably as a known impurity in the synthesis of the antiglaucoma medication, Bimatoprost.[1][2][3] Its effective removal from the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the purification of crude synthetic this compound using silica gel column chromatography.
The synthesis of this phosphonate is often achieved via a Michaelis-Arbuzov reaction. This reaction involves the treatment of a suitable alkyl halide with a trialkyl phosphite.[4][5] The crude product from such a synthesis typically contains unreacted starting materials and various byproducts, necessitating a robust purification strategy. Column chromatography offers an effective method for isolating the desired compound to a high degree of purity.
Data Presentation
The following tables summarize the materials, equipment, and representative results for the purification process.
Table 1: Materials and Equipment
| Category | Item | Specifications |
| Adsorbent | Silica Gel | 60 Å, 230-400 mesh |
| Solvents | n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade | |
| Apparatus | Glass Chromatography Column | 50 cm length x 5 cm diameter |
| Fraction Collector | Optional, for automated collection | |
| Rotary Evaporator | For solvent removal | |
| Thin Layer Chromatography (TLC) Plates | Silica gel coated, with UV indicator | |
| Analytical | High-Performance Liquid Chromatography (HPLC) System | With UV detector |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural confirmation |
Table 2: Representative Purification Data
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Yellow to brown oil | Pale yellow oil |
| Purity (by HPLC) | ~85% | >98% |
| Typical Yield | - | 75-85% |
| Major Impurities | Unreacted starting materials, phosphite byproducts | Not detectable |
Table 3: Analytical Conditions for Purity Assessment
| Technique | Conditions |
| TLC | Mobile Phase: 30:70 Ethyl acetate/n-HexaneDetection: UV light (254 nm) and/or potassium permanganate stain |
| HPLC | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of acetonitrile in waterFlow Rate: 1.0 mL/minDetection: UV at 254 nm |
Experimental Protocols
This section details the step-by-step methodology for the column chromatography purification of this compound.
1. Preparation of the Silica Gel Slurry
-
In a beaker, weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Add the low-polarity solvent (n-hexane) to the silica gel to form a slurry. The consistency should be pourable but not overly dilute.
-
Stir the slurry gently with a glass rod to remove any trapped air bubbles.
2. Packing the Chromatography Column
-
Secure the chromatography column in a vertical position. Ensure the stopcock is closed.
-
Pour a small amount of n-hexane into the column, followed by a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand on top of the cotton plug.
-
Carefully pour the silica gel slurry into the column. Use a funnel to guide the slurry and avoid splashing.
-
Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.
-
Once the silica gel has settled, open the stopcock to allow the excess solvent to drain until it reaches the top of the silica gel bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent its disturbance during sample and eluent addition.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial mobile phase.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of the initial eluent (e.g., 5% ethyl acetate in n-hexane) to wash the sides of the column and ensure the entire sample is on the silica gel bed. Drain the solvent again to the top of the sand layer.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Begin the elution process by opening the stopcock to allow a steady flow of the mobile phase through the column. A typical flow rate is 2-5 mL/min.
-
Collect the eluent in fractions of a predetermined volume (e.g., 20 mL) in labeled test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., from 5% to 10%, then 20%, and so on). This gradient elution will help to separate the desired compound from more polar and less polar impurities.
-
Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 30:70 ethyl acetate/n-hexane) and visualize the spots under UV light.
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
5. Product Isolation and Analysis
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting purified this compound should be a pale yellow oil.
-
Determine the yield of the purified product.
-
Confirm the purity of the final product using HPLC and its identity and structure using NMR spectroscopy.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of the column chromatography purification process.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. This compound CAS 41162-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 41162-19-0 [chemicalbook.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Analytical Methods for the Detection of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound, catering to researchers, scientists, and professionals in drug development. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a widely used method for the separation and quantification of pharmaceutical impurities.
I. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and reliable method for the analysis of moderately polar compounds like this compound. The method separates compounds based on their hydrophobicity, allowing for effective resolution from the API and other related substances.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an RP-HPLC method for the analysis of impurities in active pharmaceutical ingredients, which can be expected for the analysis of this compound.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.999 | The correlation coefficient indicating the linearity of the method over a specific concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Experimental Protocol: RP-HPLC Analysis
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
-
Sample of interest (e.g., drug substance, reaction mixture)
2. Instrumentation
-
HPLC system with a UV detector or a mass spectrometer (MS) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (UV) or appropriate m/z for MS detection.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to 150% of the expected sample concentration.
-
Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the regression equation.
II. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Notes: Large-Scale Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No: 41162-19-0) is a crucial β-ketophosphonate intermediate in the pharmaceutical industry.[1] It serves as a key building block in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure.[2][3] Its systematic IUPAC name is 1-dimethoxyphosphoryl-4-phenylbutan-2-one.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic methods is a primary focus for drug development and manufacturing professionals.
These application notes provide a detailed overview of the prevalent large-scale synthesis methods, focusing on the well-established Michaelis-Arbuzov reaction. The document includes detailed experimental protocols, comparative data tables, and process workflow diagrams to aid researchers and chemists in the successful production of this vital intermediate.
Primary Synthetic Pathway: The Michaelis-Arbuzov Reaction
The most common and industrially viable method for synthesizing this compound is the Michaelis-Arbuzov reaction.[4][5] This reaction facilitates the formation of a carbon-phosphorus bond, a key step in producing phosphonates. The general mechanism involves the Sɴ2 attack of a trivalent phosphorus ester, such as trimethyl phosphite, on an alkyl halide.[5][6] This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate product.[5]
The primary route involves the reaction of a 1-halo-4-phenylbutan-2-one precursor with trimethyl phosphite. The choice of the halogen (Cl, Br, I) on the precursor is critical as it influences reaction conditions and the potential for side reactions.
A significant challenge in using α-chloro or α-bromo ketone precursors is the competing Perkow reaction, which leads to the formation of a vinyl phosphate impurity.[5] While the Perkow reaction can be prevalent, elevating the reaction temperature typically favors the formation of the desired Arbuzov product.[5] The use of α-iodo ketones can circumvent this issue, as they almost exclusively yield the Arbuzov product.[5]
Experimental Protocols
The following protocols are generalized for large-scale synthesis. Quantities should be scaled appropriately based on reactor size and safety considerations. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with necessary personal protective equipment.
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This protocol outlines the reaction between 1-bromo-4-phenylbutan-2-one and trimethyl phosphite.
Materials:
-
1-bromo-4-phenylbutan-2-one
-
Trimethyl phosphite (1.1 to 1.5 molar equivalents)
-
Toluene or Xylene (as solvent, optional)
-
Nitrogen gas supply
Equipment:
-
Glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.
-
Heating/cooling mantle or jacket.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Reactant Charging: Charge the reactor with 1-bromo-4-phenylbutan-2-one. If using a solvent, add toluene or xylene (approx. 2-3 volumes relative to the halide).
-
Initiation of Reaction: Begin stirring and slowly add trimethyl phosphite to the reactor at a controlled rate, maintaining the temperature below 30°C to manage any initial exotherm.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 100-140°C.[5] The reaction is typically refluxed. The volatile byproduct, methyl bromide, will be evolved and should be passed through a scrubber system.
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat (without solvent), place the crude mixture under vacuum to remove any unreacted trimethyl phosphite and the formed methyl bromide.
-
If a solvent was used, remove the solvent under reduced pressure.
-
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear yellow liquid.[7]
Quantitative Data Summary
The choice of reactants and conditions significantly impacts the reaction's efficiency and product purity. The following table summarizes typical parameters for the Michaelis-Arbuzov synthesis.
| Parameter | Condition A (Bromo Precursor) | Condition B (Chloro Precursor) | Condition C (Iodo Precursor) |
| Alkyl Halide | 1-bromo-4-phenylbutan-2-one | 1-chloro-4-phenylbutan-2-one | 1-iodo-4-phenylbutan-2-one |
| Phosphorus Reagent | Trimethyl Phosphite | Trimethyl Phosphite | Trimethyl Phosphite |
| Molar Ratio (Phosphite:Halide) | 1.2 : 1 | 1.3 : 1 | 1.1 : 1 |
| Solvent | Toluene or Neat | Xylene or Neat | Neat |
| Temperature (°C) | 110 - 130°C | 120 - 150°C | 90 - 110°C |
| Reaction Time (h) | 4 - 8 | 6 - 12 | 3 - 6 |
| Typical Yield | 80 - 90% | 75 - 85% | 85 - 95% |
| Key Consideration | Moderate reactivity; potential for Perkow side product. | Lower reactivity, requires higher temp; higher risk of Perkow.[5] | High reactivity, lower temp; minimizes Perkow side product.[5] |
General Experimental Workflow
The large-scale production of this compound follows a structured workflow from setup to final product analysis.
Safety Considerations
-
Alkyl Halides: The halo-ketone precursors are lachrymators and irritants. Handle with extreme care in a well-ventilated area.
-
Organophosphorus Reagents: Trimethyl phosphite is flammable, toxic, and has a pungent odor. Avoid inhalation and contact with skin.
-
Reaction Byproducts: The reaction generates methyl halides (CH₃Cl, CH₃Br, CH₃I), which are toxic gases. The reactor off-gas must be directed through a suitable chemical scrubber system.
-
Pressure: The evolution of gaseous byproducts can cause pressure buildup. Ensure the reactor is properly vented through a condenser and scrubber train.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: Dimethyl (2-oxo-4-phenylbutyl)phosphonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and its application in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.
Chemical Properties and Spectroscopic Data
This compound is a β-ketophosphonate that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 41162-19-0 |
| Molecular Formula | C₁₂H₁₇O₄P |
| Molecular Weight | 256.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 158-162 °C at 0.5 mmHg |
Table 1: Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.17 (m, 5H, Ar-H), 3.76 (d, J = 11.2 Hz, 6H, 2 x OCH₃), 3.16 (d, J = 22.8 Hz, 2H, P-CH₂-C=O), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.80 (t, J = 7.6 Hz, 2H, CH₂-C=O) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ 21.5 |
| IR (neat, cm⁻¹) | 1715 (C=O), 1250 (P=O), 1030 (P-O-C) |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the condensation of a lithiated phosphonate with a suitable ester. This method, adapted from a general procedure for β-ketophosphonates, offers high yields and purity.[1]
Experimental Protocol: Synthesis of the Intermediate
Reaction Scheme:
Materials:
-
Dimethyl methylphosphonate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl 3-phenylpropionate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dimethyl methylphosphonate (1.0 eq) and methyl 3-phenylpropionate (1.05 eq) in anhydrous THF (5 mL/mmol of phosphonate) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add LDA solution (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Table 2: Synthesis Data
| Parameter | Value | Reference |
| Yield | ~90% | [1] |
| Purity | >95% (by NMR) | - |
Application in the Synthesis of ACE Inhibitor Precursors
This compound is a valuable intermediate for the synthesis of chiral building blocks used in the production of ACE inhibitors. A key transformation is the asymmetric reduction of the ketone functionality to a hydroxyl group, followed by hydrolysis, to yield (R)-2-hydroxy-4-phenylbutanoic acid, a known precursor for several ACE inhibitors, including Benazepril and Fosinopril.[2][3]
Experimental Protocol: Asymmetric Reduction and Hydrolysis
This protocol is a representative procedure based on the enzymatic reduction of similar keto-esters.[3][4]
Step 1: Asymmetric Reduction
Reaction Scheme:
Materials:
-
This compound
-
Ketoreductase enzyme (e.g., from Candida magnoliae or a recombinant source)
-
NADPH or NADH as a cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), dissolve the ketoreductase, glucose dehydrogenase, and the NADPH/NADH cofactor.
-
Add a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).
-
Add glucose to the mixture to initiate the cofactor regeneration cycle.
-
Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate.
Step 2: Hydrolysis
Reaction Scheme:
Materials:
-
Crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate
-
Hydrochloric acid (e.g., 6 M)
-
Ethyl acetate
Procedure:
-
Reflux the crude phosphonate from Step 1 in aqueous hydrochloric acid.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-hydroxy-4-phenylbutanoic acid.
Table 3: Application Data
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) of Reduction | >99% | [3] |
| Overall Yield (from phosphonate) | High (specific data not available) | - |
| Purity of Final Acid | >98% | - |
Signaling Pathway and Experimental Workflow
Signaling Pathway
ACE inhibitors target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.
Caption: The Renin-Angiotensin System and the action of ACE inhibitors.
Experimental Workflow
The overall process from starting materials to the ACE inhibitor precursor is outlined below.
Caption: Workflow for the synthesis and application of the intermediate.
Conclusion
This compound is a key intermediate that can be synthesized in high yield and subsequently converted to valuable chiral precursors for ACE inhibitors. The protocols provided herein offer a basis for the laboratory-scale synthesis and application of this compound in pharmaceutical research and development. Further optimization of the enzymatic reduction and hydrolysis steps may be necessary depending on the specific enzyme and conditions employed.
References
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions Involving Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key intermediate in various synthetic pathways. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable methods for reaction tracking, purity assessment, and quantitative analysis.
Introduction
This compound is an α-ketophosphonate, a class of compounds of significant interest in medicinal chemistry and drug development. Effective monitoring of its formation and consumption is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This document outlines systematic procedures for utilizing common analytical techniques to monitor reactions involving this compound, using its synthesis via the Michaelis-Arbuzov reaction as a primary example.
Reaction Monitoring: Synthesis of this compound via Michaelis-Arbuzov Reaction
The synthesis of this compound can be achieved through the Michaelis-Arbuzov reaction, which involves the reaction of an α-haloketone with a trialkyl phosphite.[1][2][3] The progress of this reaction can be effectively monitored to determine the consumption of starting materials and the formation of the desired product.
Figure 1: Synthesis of this compound.
Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation:
-
Dissolve a small amount of the starting material (1-bromo-4-phenylbutan-2-one) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with an equal volume of ethyl acetate.
-
-
Spotting:
-
On a single TLC plate, spot the starting material reference, the reaction mixture at t=0, and the subsequent time point samples.
-
A "co-spot" lane, where the starting material is spotted on top of the initial reaction mixture spot, can be useful for confirming the identity of the starting material spot in the reaction mixture.[4]
-
-
Development:
-
Visualization:
-
After development, dry the plate and visualize the spots under UV light (254 nm).[8]
-
For enhanced visualization, especially for phosphonates, the plate can be stained. A common stain is potassium permanganate solution or phosphomolybdic acid.[8][9]
-
Potassium Permanganate Stain: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat.
-
Phosphomolybdic Acid Stain: Prepare a 10% solution of phosphomolybdic acid in ethanol. Dip the plate and heat until spots appear.
-
-
Data Presentation
The progress of the reaction is monitored by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. The retention factor (Rf) for each spot should be calculated.
| Compound | Representative Rf Value (7:3 Hexane:EtOAc) |
| 1-bromo-4-phenylbutan-2-one (Starting Material) | 0.65 |
| This compound (Product) | 0.35 |
Note: Rf values are indicative and can vary based on the specific TLC plate, solvent mixture, and environmental conditions.
Figure 2: Workflow for TLC Monitoring.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the progress of the reaction, allowing for the determination of the concentration of reactants and products over time. A stability-indicating method is crucial to ensure that the peaks of the main components are well-resolved from any potential degradation products or impurities.[2]
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often preferred for separating components with different polarities. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.[10]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over time. A representative gradient could be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the phenyl group, a wavelength of 254 nm is appropriate.
-
Sample Preparation:
-
At each time point, take a small aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting in a known volume of mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The concentration of the starting material and product can be determined by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.
| Compound | Representative Retention Time (min) |
| This compound (Product) | 8.5 |
| 1-bromo-4-phenylbutan-2-one (Starting Material) | 12.2 |
Note: Retention times are dependent on the specific HPLC system, column, and mobile phase conditions and may require optimization.[11][12][13]
Figure 3: HPLC Monitoring Workflow.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
³¹P NMR is a powerful technique for monitoring reactions involving phosphorus-containing compounds, as the ³¹P nucleus provides a distinct signal for each unique phosphorus environment.[14][15] It can be used for both qualitative and quantitative analysis.[16][17]
Experimental Protocol
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation for Quantitative Analysis:
-
At each time point, carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL).
-
Add this to an NMR tube containing a known amount of a suitable internal standard dissolved in a deuterated solvent (e.g., CDCl₃). The internal standard should be a stable phosphorus-containing compound with a chemical shift that does not overlap with the reactant or product signals (e.g., triphenyl phosphate).[16]
-
-
Acquisition Parameters:
-
Use a proton-decoupled ³¹P NMR experiment.
-
To ensure accurate quantification, a sufficient relaxation delay (D1) is crucial. This should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being observed. A D1 of 30-60 seconds is often sufficient, but should be determined experimentally.
-
A 90° pulse angle should be used.
-
-
Data Processing:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the starting phosphite, the product phosphonate, and the internal standard.
-
Data Presentation
The relative concentrations of the phosphorus-containing species can be determined by comparing the integrals of their respective signals. The absolute concentration can be calculated relative to the known concentration of the internal standard.
| Compound | Representative ³¹P Chemical Shift (δ, ppm) |
| Trimethyl phosphite (Starting Material) | ~140 |
| This compound (Product) | ~22 |
| Triphenyl phosphate (Internal Standard) | ~-18 |
Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary slightly depending on the solvent and other matrix effects.
Figure 4: ³¹P NMR Monitoring Workflow.
By implementing these detailed protocols, researchers can effectively monitor reactions involving this compound, leading to improved process control and higher quality products.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. How To [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. theory.labster.com [theory.labster.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Optimizing reaction conditions for Dimethyl (2-oxo-4-phenylbutyl)phosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Michaelis-Arbuzov Reaction
-
Question: I am attempting the Michaelis-Arbuzov reaction to synthesize this compound, but I am observing a very low yield or no desired product. What could be the reasons?
-
Answer: Low or no yield in the Michaelis-Arbuzov reaction can stem from several factors. A primary consideration is the reactivity of the alkyl halide. The reaction proceeds via an SN2 mechanism, meaning the halide leaving group is crucial.[1][2] Additionally, ensure that anhydrous conditions are maintained throughout the reaction, as moisture can react with the phosphite reagent.[3] Temperature control is also critical; the reaction typically requires heating, but excessive temperatures can lead to side reactions and decomposition.[1]
Troubleshooting Workflow: Low Yield in Michaelis-Arbuzov Reaction
Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.
Issue 2: Formation of Side Products in Phosphonate-Ester Condensation
-
Question: I am using the phosphonate-ester condensation method (Corey-Kwiatkowski or phosphono-Claisen) and observing significant side product formation. How can I minimize these?
-
Answer: The condensation of a phosphonate with an ester to form a β-ketophosphonate is a powerful method, but it is sensitive to reaction conditions.[4][5] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial. Using other bases like n-BuLi can lead to undesired side reactions.[6] The temperature of the reaction is also a critical parameter. While classical procedures often call for cryogenic temperatures (-78 °C) to pre-form the phosphonate anion, this can lead to anion decomposition. A more recent, milder procedure involves the slow addition of LDA to a mixture of the phosphonate and ester at 0 °C, which consumes the anion as it is formed, thus minimizing side reactions.[6][7]
Logical Relationship: Minimizing Side Products in Condensation Reaction
Caption: Key factors to control for minimizing side products in the condensation reaction.
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
-
Answer: Purification of this compound is typically achieved through column chromatography on silica gel.[3] A common eluent system is a gradient of ethyl acetate in hexane.[3] Recrystallization from a solvent mixture such as ethanol/water is also a viable method for obtaining highly pure product.[3] It is important to first remove any unreacted starting materials and byproducts from the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary and most effective synthetic routes are the Michaelis-Arbuzov reaction and the condensation of a methylphosphonate with an appropriate ester (a phosphono-Claisen or Corey-Kwiatkowski reaction).[3][4]
Q2: What is the recommended temperature for the Michaelis-Arbuzov reaction?
A2: For the synthesis of this compound via the Michaelis-Arbuzov reaction, a temperature range of 60-80°C is generally recommended to ensure a reasonable reaction rate while minimizing side reactions.[3]
Q3: Which base is most suitable for the phosphonate-ester condensation?
A3: Lithium diisopropylamide (LDA) is the preferred base for the condensation reaction to synthesize β-ketophosphonates.[6][7] Its non-nucleophilic nature and strong basicity are ideal for deprotonating the phosphonate without adding to the ester carbonyl.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The disappearance of the starting materials and the appearance of the product spot can be visualized. For more detailed analysis, 31P NMR spectroscopy can be used to track the conversion of the starting phosphite to the phosphonate product in the Michaelis-Arbuzov reaction.
Q5: What are the expected spectroscopic data for this compound?
A5: The expected spectroscopic data can be found in the literature. Key signals include a characteristic 31P NMR chemical shift for the phosphonate group, and in the 1H NMR, signals for the aromatic protons, the methylene groups of the butyl chain, and the methoxy groups on the phosphorus atom.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Michaelis-Arbuzov Reaction | Phosphonate-Ester Condensation |
| Starting Materials | Trimethyl phosphite, 1-halo-4-phenylbutan-2-one | Dimethyl methylphosphonate, an ester of 3-phenylpropanoic acid |
| Key Reagents | None (thermal) or Lewis acid catalyst | Strong, non-nucleophilic base (e.g., LDA) |
| Typical Temperature | 60-80 °C[3] | 0 °C to -78 °C[6][7] |
| Reported Yields | Moderate to good | High (can be >90%)[6] |
| Common Side Reactions | Perkow reaction, elimination | Phosphonate anion decomposition, self-condensation |
Experimental Protocols
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This protocol is based on the general principles of the Michaelis-Arbuzov reaction for the synthesis of β-ketophosphonates.
Experimental Workflow: Michaelis-Arbuzov Synthesis
Caption: Step-by-step workflow for the Michaelis-Arbuzov synthesis.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-phenylbutan-2-one (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add trimethyl phosphite (1.1 - 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess trimethyl phosphite and the methyl bromide byproduct under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Protocol 2: Synthesis via Phosphonate-Ester Condensation
This protocol is adapted from the mild procedure for β-ketophosphonate synthesis described by Maloney and Chung.[6]
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of dimethyl methylphosphonate (1.1 eq) and methyl 3-phenylpropanoate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 2.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the desired product.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 3. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 7. scholars.unh.edu [scholars.unh.edu]
Technical Support Center: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Method 1: Condensation of an Ester and a Phosphonate: This method involves the reaction of a suitable ester, such as methyl 3-phenylpropionate, with dimethyl methylphosphonate in the presence of a strong base like lithium diisopropylamide (LDA). This approach is known for its high yield and efficiency.[1]
-
Method 2: Michaelis-Arbuzov Reaction: This classic method involves the reaction of an α-haloketone, specifically 1-bromo-4-phenylbutan-2-one, with a trialkyl phosphite, such as trimethyl phosphite.[2]
Q2: Which method generally provides a higher yield?
A2: Based on available literature, the condensation method (Method 1) has been reported to provide a higher yield. A study by Maloney and Chung (2009) demonstrated a 90% yield for the synthesis of this compound using this method.[1] While the Michaelis-Arbuzov reaction is a viable alternative, specific yield data for this particular product is not as readily available in the literature, though the synthesis of the necessary precursor, 1-bromo-4-phenylbutan-2-one, can be achieved with high efficiency (around 94%).[3]
Q3: What are the key starting materials for each method?
A3:
-
Method 1 (Condensation):
-
Methyl 3-phenylpropionate
-
Dimethyl methylphosphonate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF) as the solvent
-
-
Method 2 (Michaelis-Arbuzov):
-
1-Bromo-4-phenylbutan-2-one
-
Trimethyl phosphite or triethyl phosphite
-
Q4: How can I prepare the starting material 1-bromo-4-phenylbutan-2-one for the Michaelis-Arbuzov reaction?
A4: 1-Bromo-4-phenylbutan-2-one can be synthesized in high yield (approximately 94%) by the bromination of 4-phenylbutan-2-one. The reaction is typically carried out in methanol at a low temperature (0°C to 15°C).[3]
Troubleshooting Guides
Method 1: Condensation of Methyl 3-phenylpropionate and Dimethyl Methylphosphonate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive or poor quality LDA. | Use freshly prepared or commercially available LDA of high purity. Ensure anhydrous conditions as LDA is highly moisture-sensitive. |
| Incomplete reaction. | Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). Ensure the reaction is stirred efficiently. | |
| Reaction temperature too high. | Maintain a low reaction temperature (around 0°C) during the addition of LDA to prevent side reactions. | |
| Impure starting materials. | Ensure the purity of methyl 3-phenylpropionate and dimethyl methylphosphonate. Purify if necessary. | |
| Formation of Side Products | Claisen condensation of the starting ester. | This can occur if a base other than LDA is used, or if the reaction temperature is not adequately controlled. Using LDA at the recommended low temperature minimizes this side reaction.[1] |
| Self-condensation of the product. | The product is acidic and can be deprotonated by the strong base. Ensure proper quenching of the reaction with a suitable acid. | |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | Column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in hexane is typically used.[2] |
| Oily product that is difficult to handle. | The product is reported to be an oil. Ensure complete removal of solvent under reduced pressure. |
Method 2: Michaelis-Arbuzov Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Low reactivity of the α-haloketone. | Ensure the use of 1-bromo-4-phenylbutan-2-one, as α-bromoketones are generally more reactive than their chloro- counterparts in this reaction. |
| Reaction temperature is too low or too high. | The Michaelis-Arbuzov reaction often requires heating. Optimize the reaction temperature; a range of 120-160°C is common for less reactive halides.[2] However, for more reactive substrates, lower temperatures may be sufficient. | |
| Impure 1-bromo-4-phenylbutan-2-one. | Purify the starting material by recrystallization from petroleum ether to ensure high purity.[3] | |
| Formation of a Major Side Product (Perkow Reaction) | The reaction of α-bromo and α-chloro ketones with phosphites can lead to the formation of enol phosphates (Perkow product) instead of the desired β-ketophosphonate. | Using α-iodoketones can favor the formation of the Arbuzov product. If using the α-bromoketone, careful control of reaction conditions is crucial. Some studies suggest that higher reaction temperatures may favor the Arbuzov product over the Perkow product. |
| Difficult Purification | Removal of excess trialkyl phosphite and the alkyl halide byproduct. | Excess phosphite can be removed by vacuum distillation. The alkyl halide byproduct can also be removed by distillation. Column chromatography is recommended for final purification. |
| Co-elution of product and impurities. | Optimize the mobile phase for column chromatography. A gradient of ethyl acetate in hexane is a good starting point. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Condensation | Method 2: Michaelis-Arbuzov |
| Starting Materials | Methyl 3-phenylpropionate, Dimethyl methylphosphonate, LDA | 1-Bromo-4-phenylbutan-2-one, Trimethyl phosphite |
| Key Reagents | LDA (strong base) | - |
| Reaction Conditions | Low temperature (0°C) | Typically requires heating (e.g., 120-160°C) |
| Reported Yield | ~90%[1] | Yield not explicitly reported for this specific product, but the precursor can be made in ~94% yield.[3] |
| Key Advantages | High reported yield, avoids the use of a halogenated intermediate. | Classic and well-established reaction. |
| Potential Challenges | Requires strictly anhydrous conditions and a strong, sensitive base. | Potential for Perkow side reaction, requires heating. |
Experimental Protocols
Method 1: Condensation of Methyl 3-phenylpropionate and Dimethyl Methylphosphonate
This protocol is adapted from the procedure reported by Maloney and Chung (2009).[1]
Materials:
-
Methyl 3-phenylpropionate
-
Dimethyl methylphosphonate
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of methyl 3-phenylpropionate (1.0 eq) and dimethyl methylphosphonate (1.1 eq) in anhydrous THF at -78°C, add a solution of LDA (2.2 eq) dropwise, maintaining the internal temperature below -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Method 2: Michaelis-Arbuzov Reaction
This is a general procedure based on the principles of the Michaelis-Arbuzov reaction.
Part A: Synthesis of 1-bromo-4-phenylbutan-2-one [3]
Materials:
-
4-Phenylbutan-2-one
-
Bromine
-
Methanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 4-phenylbutan-2-one (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add bromine (1.1 eq) to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 15°C for 4 hours.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in petroleum ether and cool to induce crystallization.
-
Collect the solid by filtration to obtain 1-bromo-4-phenylbutan-2-one.
Part B: Reaction of 1-bromo-4-phenylbutan-2-one with Trimethyl Phosphite
Materials:
-
1-Bromo-4-phenylbutan-2-one
-
Trimethyl phosphite
-
Inert solvent (e.g., toluene or xylene) - optional
Procedure:
-
Combine 1-bromo-4-phenylbutan-2-one (1.0 eq) and a slight excess of trimethyl phosphite (1.1-1.2 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature may need to be optimized, but a starting point of 120-140°C can be used.
-
Monitor the reaction progress by TLC or GC. The reaction typically takes several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess trimethyl phosphite and the methyl bromide byproduct by vacuum distillation.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Troubleshooting low purity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges, particularly low purity, during the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic phosphorus compound, specifically a β-ketophosphonate.[1][2] It is a valuable intermediate in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction for alkene synthesis.[1][3] It is also identified as an impurity in the glaucoma medication, Bimatoprost.[4][5]
Q2: What are the common methods for synthesizing this compound?
A2: The most prevalent method is the acylation of a phosphonate carbanion, typically by reacting the lithium salt of dimethyl methylphosphonate with a suitable ester, such as a methyl or ethyl ester of 4-phenylbutanoic acid.[2][3][6] Another classic, though sometimes less direct for this specific target, is the Michaelis-Arbuzov reaction.[7][8]
Q3: What are the key spectroscopic features for identifying the product?
A3: The identity and purity of this compound can be confirmed using various spectroscopic methods. Key expected signals include:
-
¹H NMR (CDCl₃, 400 MHz): Methoxy protons (OCH₃) appear as a doublet around δ 3.65–3.75 ppm (J ≈ 10.8 Hz), aromatic protons (C₆H₅) as a multiplet between δ 7.20–7.40 ppm, and methylene (CH₂) protons show complex splitting between δ 2.50–2.90 ppm due to coupling with the phosphorus atom.[4]
-
³¹P NMR (CDCl₃, 161.9 MHz): A characteristic phosphonate ester signal is expected in the range of δ 20–25 ppm.[4]
-
IR Spectroscopy: Look for strong stretches for P=O (1240–1260 cm⁻¹), C=O (ketone, 1715–1725 cm⁻¹), and P-O-C (1020–1050 cm⁻¹ and 950–980 cm⁻¹).[4]
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in an inert atmosphere at 2-8°C.[9][10]
Troubleshooting Guide: Low Purity
This section addresses common issues encountered during the synthesis that can lead to low purity of the final product.
Issue 1: The reaction appears incomplete, with significant starting material remaining.
-
Possible Cause A: Ineffective Deprotonation of Dimethyl Methylphosphonate. The phosphonate is not fully converted to its reactive carbanion. This can be due to insufficient or degraded base (e.g., LDA, NaH).
-
Recommended Solution:
-
Use freshly prepared or titrated LDA solution. If using NaH, ensure it is fresh and has been washed with dry hexanes to remove mineral oil.
-
Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base by moisture or oxygen.
-
Consider generating the phosphonate anion in the presence of the ester at 0°C, which can improve efficiency and reduce side reactions associated with anion decomposition at higher temperatures.[2][3]
-
-
Possible Cause B: Low Reaction Temperature or Insufficient Reaction Time. The condensation reaction may be sluggish under the current conditions.
-
Recommended Solution: While the initial deprotonation is often done at low temperatures (-78°C), allowing the reaction to slowly warm to 0°C or room temperature after the addition of the ester can help drive the reaction to completion.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 2: The crude product contains significant byproducts.
-
Possible Cause A: Self-condensation of the Ester. If the ester has enolizable protons, the strong base can promote self-condensation (e.g., Claisen condensation), leading to impurities.
-
Recommended Solution: A key strategy is to add the base to a mixture of the phosphonate and the ester.[3] This ensures that the highly reactive phosphonate anion is generated in the presence of the ester, allowing it to react immediately and outcompete the self-condensation pathway.[3]
-
Possible Cause B: Over-addition of Base. Using more than two equivalents of base can lead to undesired side reactions. The reaction requires a second equivalent of base to deprotonate the more acidic β-ketophosphonate product as it forms.[3]
-
Recommended Solution: Carefully control the stoichiometry. Use approximately 2.0-2.2 equivalents of a strong base like LDA. The first equivalent deprotonates the starting phosphonate, and the second deprotonates the product to prevent it from participating in further reactions.
-
Possible Cause C: Michaelis-Arbuzov Side Reactions. If the synthesis involves alkyl halides and trialkyl phosphites, the alkyl halide byproduct generated can compete with the starting alkyl halide, leading to a mixture of products.[7]
-
Recommended Solution: When performing a Michaelis-Arbuzov reaction, use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile alkyl halide byproduct, which can be removed by distillation during the reaction.[7][11]
Issue 3: Difficulty in purifying the product.
-
Possible Cause A: Water-soluble Byproducts. The phosphate byproduct from Horner-Wadsworth-Emmons type reactions is water-soluble.[11][12][13]
-
Recommended Solution: During workup, perform several aqueous washes to remove the dialkyl phosphate salt. A simple extraction with an organic solvent and water should effectively separate the desired product from this type of impurity.[12]
-
Possible Cause B: Co-eluting Impurities on Silica Gel. The product and some non-polar impurities may have similar retention factors.
-
Recommended Solution:
-
Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.
-
Consider alternative purification methods such as vacuum distillation, as the product has a high boiling point.[14]
-
Data Presentation
Table 1: Summary of Reaction Conditions for β-Ketophosphonate Synthesis
| Parameter | Method: Acylation of Phosphonate Anion | Notes |
| Phosphonate | Dimethyl methylphosphonate | Typically 1.1 equivalents are used.[3] |
| Ester | Methyl or Ethyl 4-phenylbutanoate | 1.0 equivalent. |
| Base | Lithium diisopropylamide (LDA) | ~2.1 equivalents. Commercial solutions can be used.[3] |
| Temperature | 0°C | This non-cryogenic condition is a key advantage, preventing anion decomposition that can occur at higher temperatures and avoiding the need for -78°C.[2][3] |
| Reaction Time | Minutes | The reaction is typically very fast at 0°C.[2][3] |
| Typical Yield | High (>90%) | This method is noted for its high yields and purity.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation
This protocol is adapted from the general procedure described by Maloney and Chung for the non-cryogenic synthesis of β-ketophosphonates.[2][3]
-
Preparation: Under an inert argon atmosphere, add methyl 4-phenylbutanoate (1.0 equiv.) and dimethyl methylphosphonate (1.1 equiv.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Base Addition: While stirring vigorously, add a solution of lithium diisopropylamide (LDA) (2.1 equiv.) in THF/hexanes dropwise to the mixture over several minutes.
-
Reaction: Continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC until the starting ester is consumed (typically within 15-30 minutes).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualizations
Caption: A general workflow for the synthesis and purification of the target compound.
Caption: A decision tree to diagnose potential causes of low product purity.
References
- 1. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]
- 2. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 5. This compound | 41162-19-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. This compound | 41162-19-0 [sigmaaldrich.com]
- 10. This compound | 41162-19-0 [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. echemi.com [echemi.com]
Stability issues with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions. As an α-ketophosphonate, the compound can be rapidly cleaved in water, a reaction that is accelerated at neutral to alkaline pH. Additionally, like many organic compounds, it may be sensitive to oxidation, photolysis (degradation by light), and elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced degradation.[1] It is typically supplied as a solid or liquid.[1]
Q3: In which solvents is this compound soluble and what are the implications for stability?
A3: The compound has low solubility in water but is soluble in several organic solvents. This solubility profile is important when preparing stock solutions and conducting experiments. Using anhydrous organic solvents is recommended to minimize hydrolytic degradation.
| Solvent | Solubility |
| Chloroform | ~50 mg/mL[1] |
| Methanol | ~30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL[1] |
| Water | <0.1 mg/mL[1] |
Q4: What are the likely degradation products of this compound?
A4: Based on the structure and general chemical principles, the likely degradation products include:
-
Hydrolysis products: Cleavage of the phosphonate ester bonds would yield the corresponding phosphonic acid and methanol. The carbon-phosphorus bond itself is generally resistant to chemical hydrolysis.
-
Oxidation products: Oxidation could potentially occur at the keto group or other parts of the molecule, leading to the formation of corresponding phosphonic acids.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the compound in your experimental solution can be monitored using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time. Other techniques such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy can also be employed to detect and quantify the parent phosphonate and any phosphorus-containing degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in the experimental solution. | * Prepare fresh solutions before each experiment.* If using aqueous buffers, prepare the final dilution of the compound immediately before use.* Consider using a less aqueous solvent system if your experiment allows.* Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | * Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products.* Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times in your analytical method. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | * Ensure the final concentration of the compound in your aqueous buffer does not exceed its solubility limit.* Use a co-solvent (e.g., DMSO, ethanol) to increase solubility, but be mindful of the potential impact of the co-solvent on your experiment and the compound's stability. The final concentration of the organic solvent should be kept to a minimum. |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.
1. Materials:
- This compound
- High-purity solvent(s) or buffer components
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector or other suitable analytical instrument
- pH meter
2. Procedure:
- Solution Preparation:
- Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
- Prepare the desired experimental solution (e.g., phosphate-buffered saline at pH 7.4).
- Spike the experimental solution with the stock solution to achieve the final desired concentration. Ensure the volume of the organic solvent is minimal to avoid solubility issues.
- Time-Point Analysis:
- Immediately after preparation (T=0), take an aliquot of the solution and analyze it using a validated stability-indicating analytical method (e.g., HPLC) to determine the initial concentration of the compound.
- Store the remaining solution under the desired experimental conditions (e.g., 25°C, protected from light).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them to quantify the remaining concentration of the parent compound.
- Data Analysis:
- Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
1. Conditions for Forced Degradation:
- Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C).
- Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature.
- Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
- Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).
2. Analysis:
- Analyze the stressed samples by HPLC or another appropriate method. The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the analytical method can effectively separate the degradation products from the parent compound.
Visualizations
Caption: Experimental Workflow for Stability Assessment.
Caption: Potential Degradation Pathways.
References
Overcoming solubility problems with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a compound with moderate lipophilicity, as indicated by its calculated octanol-water partition coefficient (logP) of 1.67.[1] Its solubility is poor in water but significantly better in polar organic solvents.[1]
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide (DMSO) | ~100 |
| Chloroform | ~50 |
| Methanol | ~30 |
| Water | <0.1 |
Source:[1]
Q2: My compound precipitated after dilution into my aqueous assay buffer. What are the likely causes and solutions?
Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low water solubility.[2][3] This typically occurs when the concentration of the organic stock solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution.
Potential Solutions:
-
Optimize Stock Solvent Concentration: The most common stock solvent is DMSO. Ensure your stock concentration is appropriate so that when diluted, the final DMSO concentration is sufficient to maintain solubility, but low enough (typically <1%) to not interfere with the assay.
-
Use Co-solvents: If DMSO alone is insufficient or interferes with the assay, consider using other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), or acetonitrile.[2]
-
Adjust pH: The solubility of phosphonates can be influenced by pH.[4][5] Hydrolysis of the phosphonate ester to the corresponding phosphonic acid can occur, and the solubility of the acid form is often greater in basic media where it is deprotonated and forms a more soluble salt.[5] Experiment with slight adjustments to your buffer's pH, if your assay permits.
-
Incorporate Solubilizing Agents: For certain assays, non-ionic detergents or other solubilizing agents can be used to enhance compound solubility.[6]
Q3: What is the recommended solvent for preparing a stock solution?
Based on its high solubility, Dimethyl Sulfoxide (DMSO) at approximately 100 mg/mL is the recommended solvent for preparing a high-concentration stock solution.[1] This allows for minimal volumes to be added to your assays, reducing the risk of solvent-induced artifacts.
Q4: How can I determine the maximum permissible concentration of my compound in my specific assay buffer?
A kinetic solubility assay is the best method to determine the practical solubility limit in your final assay buffer.[2] This involves adding small volumes of a high-concentration DMSO stock to the buffer and monitoring for the first sign of precipitation, often measured by light scattering or turbidity.
Q5: Could metal ions in my buffer be affecting solubility?
Yes. Phosphonates are effective chelating agents for di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺).[7][8] If your buffer contains these ions, the compound could form less soluble phosphonate/metal complexes. The solubility of these complexes can be influenced by temperature and the specific ratio of the metal ions.[8][9] If you suspect this is an issue, consider using a buffer with minimal divalent cations or adding a mild chelating agent like EDTA, if compatible with your assay.
Troubleshooting Guide
If you are experiencing compound precipitation, follow this workflow to diagnose and resolve the issue.
Caption: A workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Appropriate sterile microcentrifuge tubes or vials
Procedure:
-
Tare a sterile, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. For example, weigh 10 mg.
-
Calculate the volume of DMSO required to reach the target concentration. To make a 100 mg/mL solution with 10 mg of compound, you would add 100 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
Objective: To determine the maximum soluble concentration of the compound in a specific aqueous assay buffer.
Materials:
-
100 mg/mL stock solution of the compound in DMSO
-
Your specific assay buffer
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity (e.g., at 620 nm)
-
Multichannel pipette
Procedure:
-
Add 198 µL of your assay buffer to multiple wells of the 96-well plate.
-
Prepare a serial dilution of your compound directly in the buffer. Start by adding 2 µL of your 100 mg/mL stock solution to the first well. This creates a 1 mg/mL (1000 µg/mL) solution in 1% DMSO.
-
Mix the first well thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of buffer), and so on.
-
Include a "buffer + 1% DMSO" well as a negative control.
-
Incubate the plate at your experimental temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength between 500-700 nm.
-
The lowest concentration that shows a significant increase in absorbance above the control is considered the limit of kinetic solubility.
Compound-Solvent Interaction Logic
The choice of solvent system is critical and depends on balancing the compound's intrinsic properties with the constraints of the biological assay.
Caption: Logic for selecting a suitable solvent system.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Frequently Asked Questions (FAQs) for Interpreting Unexpected NMR Peaks
Q1: I see unexpected signals in my 1H or 13C NMR spectrum. What are the most common sources of these peaks?
A1: Unexpected peaks in your NMR spectrum can arise from several sources:
-
Residual Solvents: Even high-purity deuterated solvents contain residual protonated solvent. Water is also a very common impurity.
-
Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities.
-
Reaction Byproducts: Side reactions can lead to the formation of unexpected compounds.
-
Degradation: The target compound may degrade during the reaction, workup, or storage.
-
Contaminants: Grease from glassware joints or other contaminants can introduce spurious signals.
Q2: How can I identify peaks from residual solvents?
A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unexpected peaks with published data for the solvent you used. For example, residual chloroform (CHCl3) in CDCl3 appears at approximately 7.26 ppm in the 1H NMR and 77.16 ppm in the 13C NMR. A table of common solvent impurities is provided below.
Q3: What are the likely starting materials and byproducts I should look for?
A3: A common synthesis for β-ketophosphonates like this compound is the acylation of a phosphonate carbanion with an ester. For this specific compound, a likely route is the reaction of the lithium salt of dimethyl methylphosphonate with an ester such as methyl 4-phenylbutanoate. Therefore, potential impurities could include:
-
Dimethyl methylphosphonate: An excess of this starting material may be present.
-
Methyl 4-phenylbutanoate: Incomplete reaction would leave this starting material in your sample.
-
Dimethyl phosphite: This can be present as an impurity in the dimethyl methylphosphonate or formed under certain conditions.[1][2]
-
Self-condensation products: The ester or the ketone product could potentially undergo self-condensation reactions.
Q4: My NMR sample has been stored for a while. Could the compound have degraded?
A4: Phosphonates are generally stable; however, the ketone functionality could be susceptible to degradation over long periods, especially if exposed to light, air, or trace amounts of acid or base. Hydrolysis of the phosphonate esters is also a possibility, though typically this requires more stringent conditions.
Q5: The integrations of my peaks do not match the expected proton count. What could be the reason?
A5: If the integrations are incorrect, it is a strong indication of the presence of impurities. The unexpected peaks from impurities will contribute to the total integration, skewing the relative ratios of the signals from your target compound. It is also important to ensure that the instrument has been properly calibrated and that the relaxation delay (d1) is sufficient for all protons, especially for quaternary carbons in 13C NMR.
Data Presentation
Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for the target compound. The 1H NMR data is based on literature values, while the 13C NMR data is based on predicted values and typical chemical shifts for similar functional groups.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| P-CH₂-C=O | ~ 3.15 | d | ~ 22.0 (²JP-H) |
| C=O-CH₂ | ~ 2.95 | t | ~ 7.5 |
| CH₂-Ph | ~ 2.75 | t | ~ 7.5 |
| OCH₃ | ~ 3.78 | d | ~ 11.0 (³JP-H) |
| Ar-H | 7.15 - 7.35 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) | Multiplicity (due to P-coupling) |
| C=O | ~ 201.0 | d |
| P-CH₂ | ~ 41.0 | d |
| C=O-CH₂ | ~ 45.0 | s |
| CH₂-Ph | ~ 30.0 | s |
| OCH₃ | ~ 53.0 | d |
| Ar-C (quaternary) | ~ 141.0 | s |
| Ar-CH | ~ 128.5 | s |
| Ar-CH | ~ 128.3 | s |
| Ar-CH | ~ 126.2 | s |
Common Impurities and Their Characteristic NMR Signals
The following table lists potential impurities and their approximate chemical shifts to aid in identification.
Table 3: NMR Data for Potential Impurities
| Compound | Structure | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Dimethyl methylphosphonate | (CH₃O)₂P(O)CH₃ | ~1.4 (d, J ≈ 18 Hz, P-CH₃), ~3.7 (d, J ≈ 11 Hz, O-CH₃) | ~12 (d, J ≈ 140 Hz, P-CH₃), ~52 (d, J ≈ 7 Hz, O-CH₃) |
| Methyl 4-phenylbutanoate | Ph(CH₂)₃COOCH₃ | ~1.9 (m, 2H), ~2.3 (t, 2H), ~2.6 (t, 2H), ~3.6 (s, 3H), 7.1-7.3 (m, 5H) | ~27, ~33, ~35, ~51, ~126, ~128, ~141, ~174 |
| Dimethyl phosphite | (CH₃O)₂P(O)H | ~3.8 (d, J ≈ 12 Hz, 6H), ~6.8 (d, J ≈ 700 Hz, 1H) | ~53 (d, J ≈ 4 Hz) |
| Chloroform (solvent) | CHCl₃ | ~7.26 | ~77.16 |
| Water | H₂O | ~1.56 | - |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Glassware: Ensure your NMR tube is clean and dry. Traces of cleaning solvents can appear in the spectrum.
-
Sample Weight: Accurately weigh approximately 5-10 mg of your compound.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Dissolution: Cap the tube and invert it several times to fully dissolve the sample. Gentle warming or vortexing may be required.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard that does not overlap with your sample signals (e.g., tetramethylsilane - TMS, though often the residual solvent peak is used as a reference).
Protocol 2: Purification by Column Chromatography
If your NMR spectrum indicates the presence of significant impurities, purification by column chromatography may be necessary.
-
Slurry Preparation: Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). In a beaker, create a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent. Using a pipette, carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Acquire a new NMR spectrum of the purified sample to confirm its purity.
Mandatory Visualizations
Caption: Chemical structures of the target compound and potential impurities.
Caption: Troubleshooting workflow for unexpected NMR peaks.
References
Preventing decomposition of Dimethyl (2-oxo-4-phenylbutyl)phosphonate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dimethyl (2-oxo-4-phenylbutyl)phosphonate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in airtight containers at 2–8°C.[1][2] It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation caused by moisture.[1][2]
Q2: What are the primary causes of decomposition for this compound?
The main factors that can lead to the decomposition of this compound are:
-
Moisture: The compound is susceptible to moisture-induced degradation.[1]
-
Elevated Temperatures: While the compound is relatively stable at room temperature for short periods, thermogravimetric analysis shows decomposition begins at temperatures above 250°C.[1] Long-term storage at room temperature is not recommended.
-
Oxygen: The presence of oxygen can potentially lead to oxidative degradation. Storing under an inert atmosphere mitigates this risk.
Q3: How can I tell if my sample of this compound has started to decompose?
Signs of decomposition can include:
-
A change in physical appearance, such as a color change from a clear yellow liquid to a darker or cloudy substance.
-
The presence of additional peaks in analytical tests like ¹H NMR, ³¹P NMR, or HPLC, indicating the formation of impurities.
-
Reduced performance in downstream applications, such as the Horner-Wadsworth-Emmons (HWE) reaction.[1]
Q4: Can I store this compound at room temperature?
For long-term storage, it is strongly recommended to store the compound at 2–8°C.[1][2] While it may be stable at room temperature for a short duration, prolonged exposure can increase the risk of degradation.
Q5: Is it necessary to handle this compound in a glove box?
While a glove box is the ideal environment for handling moisture-sensitive compounds, if one is not available, it is crucial to work quickly and in a dry, well-ventilated area. Purging containers with an inert gas before and after use is a good practice to minimize exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in NMR or HPLC analysis | Compound decomposition due to improper storage. | - Confirm storage conditions (temperature, inert atmosphere).- Re-purify a small sample via column chromatography if possible.- If decomposition is suspected, use a fresh, properly stored sample for comparison. |
| Reduced yield in a Horner-Wadsworth-Emmons (HWE) reaction | Degradation of the phosphonate, leading to lower reactivity. | - Verify the purity of the compound using an appropriate analytical method before use.- Ensure all reaction conditions are strictly anhydrous. |
| Change in the physical appearance of the compound (e.g., color, clarity) | Significant decomposition has likely occurred. | - It is recommended to discard the sample and obtain a fresh batch.- Review storage and handling procedures to prevent future occurrences. |
Storage Condition Summary
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2–8°C[1][2] | Increased rate of thermal decomposition over time. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][2] | Moisture-induced hydrolysis and potential oxidation. |
| Container | Airtight container[1] | Exposure to atmospheric moisture and oxygen. |
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a fume hood with low ambient humidity or in a glove box.
-
Carefully transfer the desired amount of the compound into a smaller, dry, airtight vial.
-
Purge the headspace of both the main container and the new aliquot vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Wrap the seals of the containers with parafilm as an extra precaution.
-
Promptly return both containers to storage at 2–8°C.
Visual Guides
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Refining purification protocols for high-purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is effective for removing a wide range of impurities, while recrystallization is particularly useful for achieving high purity when a suitable solvent system is identified.
Q2: What is the typical appearance and solubility of this compound?
A2: this compound is typically a clear, light yellow oil.[3] It is sparingly soluble in chloroform and slightly soluble in methanol.[3]
Q3: What are the potential sources of impurities in a synthesis of this compound?
A3: Impurities can arise from several sources, including unreacted starting materials (e.g., dimethyl methylphosphonate), side products from the synthesis reaction (such as those from a Michaelis-Arbuzov reaction), and decomposition products.[4][5]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for the rapid assessment of the separation of the desired compound from impurities. Staining techniques specific for organophosphorus compounds can be beneficial for visualization if the compound is not UV-active.
Q5: Is this compound stable during purification?
A5: While generally stable, prolonged exposure to acidic or basic conditions on silica gel can potentially lead to degradation for some organophosphorus compounds. It is advisable to use a neutral grade of silica gel and to minimize the time the compound spends on the column.
Troubleshooting Guides
Silica Gel Column Chromatography
This guide addresses common issues encountered during the purification of this compound using silica gel column chromatography.
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. |
| Poor separation of the product from impurities (streaking or overlapping bands). | 1. The column was not packed properly.2. The sample was overloaded.3. The incorrect solvent system was used. | 1. Ensure the silica gel is packed uniformly without any cracks or channels.2. Use an appropriate amount of crude material for the column size.3. Optimize the solvent system using TLC to achieve good separation (a difference in Rf values of at least 0.2 is ideal). |
| Tailing of the product spot on TLC and broad bands on the column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent or use a deactivated (neutral) silica gel. |
| The product appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | 1. Minimize the purification time.2. Use a less acidic stationary phase like neutral alumina.3. Buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (use with caution as it can affect separation). |
Recrystallization
This guide provides troubleshooting for the purification of this compound by recrystallization.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. The solution is not saturated.2. The compound is too soluble in the chosen solvent system. | 1. Evaporate some of the solvent to increase the concentration.2. For a mixed solvent system like ethanol/water, add more of the anti-solvent (water) dropwise until turbidity persists, then heat to redissolve and cool again. |
| Oiling out occurs instead of crystallization. | 1. The solution is supersaturated.2. The cooling rate is too fast.3. The melting point of the compound is lower than the temperature of the solution. | 1. Add a small amount of the better solvent (ethanol) to the oiled-out mixture and heat until a clear solution is obtained, then cool slowly.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Ensure the solution is cooled well below the melting point of the compound. |
| Low recovery of the purified product. | 1. Too much solvent was used.2. The crystals are significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | 1. Inefficient removal of impurities during crystallization.2. Co-crystallization of impurities. | 1. Ensure the impurities are highly soluble in the chosen solvent system at both high and low temperatures.2. A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of a reaction or the fractions from column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 30:70 v/v, to be optimized)
-
Visualization agents: UV lamp (254 nm), and a phosphomolybdic acid or potassium permanganate stain.
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of the crude reaction mixture or column fraction onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
If spots are not UV-active or for better visualization, dip the plate into a staining solution (e.g., phosphomolybdic acid) and gently heat with a heat gun until colored spots appear.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Ethyl acetate/Hexane gradient (e.g., starting from 10:90 to 50:50 v/v)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it carefully onto the top of the silica gel.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Objective: To obtain high-purity this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound completely.
-
While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example TLC Data for this compound Purification
| Compound | Eluent System (Ethyl Acetate:Hexane) | Rf Value (Approximate) | Visualization |
| This compound | 30:70 | 0.4 - 0.5 | UV (254 nm), Phosphomolybdic Acid Stain |
| Less Polar Impurity (e.g., starting material) | 30:70 | 0.6 - 0.7 | Varies |
| More Polar Impurity (e.g., side product) | 30:70 | 0.1 - 0.2 | Varies |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Example Purification Data
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Yield (Example) |
| Silica Gel Column Chromatography | 85% | >98% | 70-85% |
| Recrystallization (Ethanol/Water) | 95% | >99.5% | 80-90% |
Note: These are example values and actual results will depend on the nature and amount of impurities in the crude product.
Mandatory Visualization
References
Technical Support Center: Production of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up the reaction. Here are the most common causes and corresponding troubleshooting steps:
-
Competing Side Reactions: The primary competing reaction is the Perkow reaction, which is common when reacting α-haloketones with phosphites.[1][2] This reaction produces an enol phosphate byproduct instead of the desired β-ketophosphonate.
-
Suboptimal Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to the pyrolysis of the phosphonate ester, reducing the overall yield.
-
Solution: Optimize the reaction temperature through small-scale experiments. For the synthesis of this compound, a temperature range of 60-80°C is a good starting point. Alternatively, the use of a Lewis acid catalyst, such as indium(III) bromide or zinc bromide, may allow the reaction to proceed efficiently at room temperature.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure the reaction is stirred for a sufficient duration at the optimized temperature until the starting materials are consumed.
-
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the phosphite starting material and other intermediates, reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents and reagents.
-
-
Byproduct Interference: The alkyl halide generated as a byproduct during the reaction can compete with the starting alkyl halide for the phosphite, leading to a mixture of products and a lower yield of the desired compound.[4]
-
Solution: Using trimethyl phosphite is advantageous as the byproduct, methyl halide, is volatile and can be removed from the reaction mixture, driving the equilibrium towards the desired product.[4]
-
Question: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
Answer:
The most likely significant impurity is the enol phosphate resulting from the competing Perkow reaction.[1][2]
-
Identification: This byproduct can be identified using spectroscopic methods. In the ¹H NMR spectrum, the enol phosphate will show characteristic vinyl proton signals, which are absent in the desired β-ketophosphonate product. Mass spectrometry will also show a different molecular weight for the impurity compared to the target compound.
-
Minimization:
-
Temperature Control: As mentioned previously, higher reaction temperatures tend to favor the Michaelis-Arbuzov reaction.[2]
-
Choice of Halide: Using 1-bromo-4-phenylbutan-2-one or, ideally, 1-iodo-4-phenylbutan-2-one as the starting material will suppress the Perkow reaction.[2]
-
Purification: If the impurity is still formed, it can be separated from the desired product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Question: The reaction is not proceeding at all or is very sluggish. What should I check?
Answer:
A stalled or very slow reaction can be due to several factors:
-
Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is critical. The general order of reactivity is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.
-
Solution: If possible, use the corresponding alkyl bromide or iodide (e.g., 1-bromo-4-phenylbutan-2-one or 1-iodo-4-phenylbutan-2-one).
-
-
Purity of Reagents: Impurities in the starting materials, especially the phosphite, can inhibit the reaction.
-
Solution: Ensure you are using high-purity reagents. Trialkyl phosphites can oxidize over time, so using a freshly opened bottle or a recently purified phosphite is recommended.
-
-
Insufficient Temperature: The reaction may require a higher temperature to initiate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation. As mentioned, a Lewis acid catalyst can also be employed to facilitate the reaction at a lower temperature.[3]
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most widely used method for synthesizing this compound is the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of an appropriate alkyl halide, such as 1-bromo-4-phenylbutan-2-one, with a trialkyl phosphite, typically trimethyl phosphite.[2]
What are the key parameters to control during the scale-up of this synthesis?
When scaling up the production of this compound, the following parameters are critical:
-
Temperature Control: Maintaining a consistent and optimized temperature throughout the reaction vessel is crucial to ensure a good yield and minimize side reactions.
-
Efficient Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in larger reactors.
-
Inert Atmosphere: Strict exclusion of air and moisture is essential to prevent the degradation of reagents and intermediates.
-
Controlled Addition of Reagents: A controlled rate of addition of the phosphite to the alkyl halide can help to manage the reaction exotherm and minimize the formation of byproducts.
What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexane is commonly used.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification method for larger quantities.
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
1-bromo-4-phenylbutan-2-one
-
Trimethyl phosphite
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Dissolve 1-bromo-4-phenylbutan-2-one in anhydrous toluene in the flask.
-
Heat the solution to the desired reaction temperature (e.g., 80°C) under a positive pressure of inert gas.
-
Add trimethyl phosphite dropwise to the heated solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Quantitative Data
The following table summarizes representative yields for the synthesis of β-ketophosphonates under different conditions, illustrating the impact of catalysts and temperature.
| Starting Alkyl Halide | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Arylmethyl Halide | None | 120-160 | 4-8 | 60-80 | [2] |
| Arylmethyl Halide | InBr₃ | Room Temp | 2-4 | 85-93 | [3] |
| Arylmethyl Halide | ZnBr₂ | Room Temp | 2-4 | 75-90 | [3] |
| α-haloketone | None | 80-100 | 3-6 | 50-70* | General knowledge from search results |
*Yields can be lower due to the competing Perkow reaction.
Visualizations
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
Caption: Experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and Prostaglandin Analogs for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and various well-established prostaglandin analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data and detailed protocols.
Introduction to Prostaglandin Analogs and this compound
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Prostaglandin analogs are synthetic compounds that mimic the effects of naturally occurring prostaglandins and are used for a wide range of clinical applications, including ophthalmology, obstetrics, and cardiology.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events.
This compound has been identified as an impurity in the manufacturing of Bimatoprost, a synthetic prostaglandin analog used to treat glaucoma.[2][3][4][5][6] While its direct biological activity is not extensively documented in publicly available literature, its structural relationship to a prostaglandin analog suggests a potential for interaction with prostaglandin receptors, particularly the prostaglandin F receptor (FP receptor), which is the primary target of Bimatoprost.
This guide will compare the known properties of major prostaglandin analogs with the available information on this compound, highlighting areas where further research is needed to fully characterize its pharmacological profile.
Mechanism of Action and Signaling Pathways
Prostaglandin analogs mediate their effects by binding to specific prostanoid receptors: DP, EP, FP, IP, and TP receptors. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.
-
FP Receptors (Prostaglandin F Receptor): Primarily coupled to Gq protein, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC).[7][8][9] This pathway is crucial for the therapeutic effects of many prostaglandin analogs used in glaucoma treatment.
-
EP Receptors (Prostaglandin E Receptor): This family has four subtypes (EP1, EP2, EP3, EP4) with diverse signaling.
-
DP Receptors (Prostaglandin D Receptor): Two main subtypes, DP1 and DP2 (CRTH2).
-
IP Receptor (Prostacyclin Receptor): Coupled to Gs, increasing cAMP levels, which leads to vasodilation and inhibition of platelet aggregation.[18][19][20]
Signaling Pathway Diagrams
Caption: Prostaglandin F Receptor (FP) Signaling Pathway.
Caption: Prostaglandin EP2/EP4 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 13. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 20. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Efficacy of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and Diethyl 2-oxo-2-arylethylphosphonates
Chemical and Biological Profiles
A fundamental comparison of the two phosphonate compounds reveals distinct structures and primary biological activities. Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily recognized as an impurity in the antiglaucoma medication Bimatoprost, suggesting its interaction with the prostaglandin F receptor (FP receptor). In contrast, various Diethyl 2-oxo-2-arylethylphosphonates have been investigated for their utility as versatile synthetic intermediates and for their potential as antimicrobial agents.
Table 1: Comparison of Chemical and Biological Properties
| Feature | This compound | Diethyl 2-oxo-2-arylethylphosphonates |
| Chemical Structure | A β-ketophosphonate with a dimethyl ester and a 4-phenylbutyl substituent. | A class of β-ketophosphonates with a diethyl ester and a variable aryl substituent. |
| Primary Biological Target | Prostaglandin F Receptor (FP Receptor)[1] | Bacterial enzymes (e.g., in peptidoglycan synthesis)[2] |
| Therapeutic Area of Interest | Ophthalmology (as an impurity in glaucoma treatment) | Infectious Diseases |
| Known Biological Activity | Modulation of prostaglandin signaling pathways | Antimicrobial activity against various bacterial strains |
Efficacy and Quantitative Data
Quantitative data on the efficacy of these compounds is context-dependent, relating to their specific biological targets. For this compound, efficacy would be measured by its binding affinity to the FP receptor and its functional activity as an agonist or antagonist. For Diethyl 2-oxo-2-arylethylphosphonates, antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) against different bacteria.
Table 2: Comparative Efficacy Data (Illustrative)
| Parameter | This compound | Diethyl 2-oxo-2-arylethylphosphonates |
| Assay Type | Receptor Binding Assay | Minimum Inhibitory Concentration (MIC) Assay |
| Key Metric | IC50 / Ki (nM) | MIC (µg/mL) |
| Example Target | Prostaglandin F Receptor | Escherichia coli |
| Reported Values | Data not publicly available in comparative studies. | Varies depending on the specific aryl substituent. |
Note: The table above is illustrative. Specific quantitative data from direct comparative studies are not available. The efficacy of Diethyl 2-oxo-2-arylethylphosphonates is highly dependent on the nature of the aryl group.
Signaling Pathways and Mechanisms of Action
The mechanisms by which these two classes of phosphonates exert their biological effects are distinct, targeting different cellular machinery.
This compound and the Prostaglandin F Receptor Pathway
As an analogue of prostaglandins, this compound is expected to interact with the FP receptor, a G-protein coupled receptor. Activation of the FP receptor typically leads to the activation of the Gq alpha subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C.[3][4][5][6]
Caption: Prostaglandin F Receptor Signaling Pathway.
Antimicrobial Mechanism of Diethyl 2-oxo-2-arylethylphosphonates
Phosphonates can act as antimicrobial agents by inhibiting essential bacterial enzymes. They often function as structural mimics of phosphate or carboxylate-containing substrates, leading to competitive inhibition. A common target is the enzyme MurA, which is involved in the initial steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][2]
Caption: Antimicrobial Mechanism of Phosphonates.
Experimental Protocols
The following are detailed methodologies for assessing the efficacy of the respective phosphonate compounds.
Prostaglandin F Receptor (FP) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound for the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
[³H]-Prostaglandin F2α (radioligand)
-
Unlabeled Prostaglandin F2α (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-FP cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]-Prostaglandin F2α (typically at its Kd value).
-
Serial dilutions of the test compound or unlabeled Prostaglandin F2α.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Prostaglandin F2α.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating the Inhibitory Potential of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Comparative Guide to Carboxypeptidase A Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential inhibitory activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate against carboxypeptidase A. While direct experimental data for this specific compound is not publicly available, this document evaluates its inhibitory potential based on the well-established activity of structurally related phosphonate inhibitors.
This compound, an organic phosphorus compound, is primarily recognized as an impurity in the antiglaucoma medication Bimatoprost.[1][2][3] Its structural features, particularly the phosphonate moiety, suggest a potential role as an enzyme inhibitor. This guide explores this potential by drawing comparisons with known phosphonate inhibitors of carboxypeptidase A, a zinc-containing metalloprotease crucial in digestive and various physiological processes.
Comparison of Inhibitory Potency against Carboxypeptidase A
While no direct inhibitory constant (Kᵢ) or IC50 value for this compound against carboxypeptidase A has been reported in the reviewed literature, the inhibitory activities of several other phosphonate-containing molecules have been extensively characterized. These compounds serve as valuable benchmarks for estimating the potential potency of this compound. Phosphonate analogues of carboxypeptidase A substrates are known to be potent transition-state analogue inhibitors, exhibiting extremely high affinities for the enzyme.[4][5][6]
Below is a table comparing the inhibitory constants (Kᵢ) of well-characterized phosphonate inhibitors of carboxypeptidase A.
| Inhibitor | Kᵢ Value | Reference |
| This compound | Data Not Available | - |
| ZAAP(O)F | 3 pM | --INVALID-LINK--[4] |
| ZFAP(O)F | 1 pM | --INVALID-LINK--[5][6] |
| ZAFP(O)F | 4 pM | --INVALID-LINK--[5][6] |
| ZFVP(O)F | 11 fM | --INVALID-LINK--[5] |
| ZAGP(O)F | 710 pM | --INVALID-LINK--[5] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | 180 µM | --INVALID-LINK--[7] |
| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | --INVALID-LINK--[7] |
Mechanism of Inhibition: The Role of the Phosphonate Group
The potent inhibition of carboxypeptidase A by phosphonate-containing molecules stems from their ability to act as transition-state analogues. The tetrahedral geometry of the phosphonate group mimics the proposed tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. The two phosphinyl oxygens of the inhibitor are thought to coordinate with the active-site zinc ion, stabilizing the enzyme-inhibitor complex and effectively blocking the catalytic activity.[4]
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 4. Crystal structure of the complex of carboxypeptidase A with a strongly bound phosphonate in a new crystalline form: comparison with structures of other complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the structures of three carboxypeptidase A-phosphonate complexes determined by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of specific cross-reactivity studies for Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This compound is primarily identified as a process impurity in the synthesis of Bimatoprost, a widely used prostaglandin F2α analogue for the treatment of glaucoma. While its association with Bimatoprost suggests a potential interaction with prostaglandin receptors, dedicated experimental data to confirm and quantify its binding affinity and selectivity across a broader range of biological targets is not publicly available.
This compound is structurally a keto-phosphonate. Phosphonates are known to act as mimics of phosphate esters or as transition state analogues for various enzymes, suggesting a potential for broader biological activity.[1][2] However, without specific experimental validation, any discussion of its cross-reactivity remains speculative.
Putative Target and Signaling Pathway
Given its origin as an impurity in Bimatoprost, the most probable primary target for this compound is the prostaglandin F receptor (FP receptor). Bimatoprost and other prostaglandin analogues lower intraocular pressure by binding to the FP receptor on ciliary muscle and trabecular meshwork cells, which leads to an increase in the uveoscleral outflow of aqueous humor.[3][4][5]
The signaling pathway initiated by the activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily involves the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4]
Below is a generalized diagram of the prostaglandin FP receptor signaling pathway.
Caption: Prostaglandin FP Receptor Signaling Pathway.
Comparison with Alternatives: Data Not Available
A core component of this guide is the objective comparison of this compound with other compounds based on experimental data. Unfortunately, the absence of published studies on its binding affinities, IC50/EC50 values, or enzyme inhibition constants against a panel of receptors and enzymes makes such a comparison impossible at this time.
For context, a typical cross-reactivity study for a prostaglandin analogue impurity would involve a panel of assays including, but not limited to:
-
Prostanoid Receptor Binding Assays: To determine the binding affinity for other prostaglandin receptors (e.g., EP, DP, IP, TP receptors).
-
Enzyme Inhibition Assays: To assess activity against enzymes involved in prostaglandin metabolism (e.g., cyclooxygenases) or other common off-targets.
-
General Receptor Screening Panels: Broad panels that test for interaction with a wide range of GPCRs, ion channels, and kinases.
Without data from such assays, no quantitative comparison can be made.
Experimental Protocols for Future Studies
Should researchers undertake cross-reactivity profiling of this compound, the following experimental methodologies would be appropriate.
Radioligand Binding Assay for Prostaglandin Receptors
This protocol outlines a general procedure for determining the binding affinity of the test compound to the FP receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human FP receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For non-specific binding determination, add a high concentration of an unlabeled standard ligand (e.g., PGF2α).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
The workflow for such an experiment is depicted below.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative analysis of different synthesis routes for Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key β-Ketophosphonate Intermediate
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a versatile β-ketophosphonate intermediate crucial in the synthesis of various biologically active molecules and serves as a key building block in medicinal chemistry. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of producing target compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst/Base | Temperature | Reaction Time | Yield |
| Michaelis-Arbuzov Reaction | 1-Bromo-4-phenylbutan-2-one, Trimethyl phosphite | None (Thermal) | 60-80°C | Not Specified | Not Specified |
| Ester-Phosphonate Condensation | Methyl 3-phenylpropanoate, Dimethyl methylphosphonate | Lithium diisopropylamide (LDA) | 0°C | Minutes | 90%[1][2] |
| Acylation of Alkylphosphonates | Dimethyl methylphosphonate, 3-Phenylpropanoyl chloride | Strong Base (e.g., n-BuLi) | Low Temperature | Not Specified | Not Specified |
| Copper-Catalyzed Phosphorylation | 4-Phenylbut-3-en-2-yl acetate, Dimethyl phosphite | Copper(II) salt | 70°C | 3 hours | General method, specific yield not reported |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of the primary synthetic strategies for this compound, including their mechanisms and experimental considerations.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds.[3][4] This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation of the resulting phosphonium salt.
Reaction Pathway:
Figure 1: Michaelis-Arbuzov reaction pathway.
This method is a classical approach but may require elevated temperatures. The synthesis of the starting material, 1-bromo-4-phenylbutan-2-one, is a critical preceding step.
Ester-Phosphonate Condensation
This route offers a highly efficient and mild alternative to the classical methods. It involves the condensation of a carboxylate ester with a phosphonate anion generated in situ. A notable advantage of this method is the avoidance of cryogenic temperatures, operating effectively at 0°C.[1][2][5]
Reaction Pathway:
Figure 2: Ester-Phosphonate condensation pathway.
This method has been reported to produce this compound in a high yield of 90% within minutes, making it an attractive option for both laboratory and potential scale-up applications.[2]
Acylation of Alkylphosphonates
The direct acylation of a phosphonate carbanion with an acylating agent, such as an acyl chloride, is another viable route to β-ketophosphonates. This method requires the generation of the phosphonate anion using a strong base.
Reaction Pathway:
Figure 3: Acylation of alkylphosphonate pathway.
While conceptually straightforward, this method can be sensitive to reaction conditions, and the choice of base and temperature is critical to avoid side reactions.
Copper-Catalyzed Aerobic Phosphorylation of Enol Acetates
A more modern approach involves the copper(II)-mediated phosphorylation of enol acetates with H-phosphonates.[6] This method is advantageous as it utilizes a cheap and abundant copper catalyst and operates under mild reaction conditions.
Reaction Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bimatoprost and its Impurity
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[][2][3] Its mechanism of action involves mimicking the effects of endogenous prostamides to lower intraocular pressure.[4] Dimethyl (2-oxo-4-phenylbutyl)phosphonate is recognized as a process-related impurity in the synthesis of Bimatoprost.[5][6] Given its phosphonate chemical structure, it is plausible that this impurity could interact with enzymes in the prostaglandin synthesis pathway, a common target for phosphonate-containing molecules.
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for Bimatoprost and highlight the lack of available data for this compound. This underscores the need for further research to characterize the biological activity of this impurity.
Table 1: Comparative In Vitro Data
| Parameter | Bimatoprost | This compound | Alternative Compounds (Example: N-0164) |
| Target Enzyme | Prostaglandin F2α receptor agonist | Putative: Thromboxane Synthase, Cyclooxygenase | Thromboxane A2 Synthase |
| IC50 Value | Not applicable (agonist) | Data not available | 2.2 x 10⁻⁵ M (for Thromboxane A2 formation)[7] |
| Ki Value | Data not available | Data not available | Data not available |
| Mechanism of Action | Agonist at the prostaglandin FP receptor, increasing aqueous humor outflow.[][4] | Hypothetical: Inhibition of prostaglandin or thromboxane synthesis. | Selective inhibition of thromboxane A2 synthesis.[7] |
Table 2: Comparative In Vivo Data
| Parameter | Bimatoprost | This compound | Alternative Compounds (Example: N-0164) |
| Animal Model | Glaucoma models (e.g., in monkeys, rabbits) | Data not available | Models of thrombosis and inflammation. |
| Efficacy | Significant reduction in intraocular pressure.[3] | Data not available | Inhibition of platelet aggregation and vasoconstriction. |
| Pharmacokinetics | Rapidly hydrolyzed in the eye to its active free acid. Systemic half-life is short.[][8] | Data not available | Data varies depending on the specific compound. |
| Adverse Effects | Conjunctival hyperemia, iris pigmentation, eyelash growth.[3][9] | Data not available | Potential for altered hemostasis. |
Postulated Signaling Pathway Involvement
Based on the known pharmacology of phosphonates and the parent compound Bimatoprost, a potential mechanism of action for this compound could involve the modulation of the arachidonic acid cascade. This pathway is central to inflammation and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Postulated interaction of this compound with the prostaglandin pathway.
Experimental Protocols for Characterization
To elucidate the in vitro and in vivo effects of this compound, the following experimental protocols are recommended.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of COX enzymes.
-
Methodology:
-
Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated from the dose-response curves.
-
2. Thromboxane Synthase Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on thromboxane A2 synthesis.
-
Methodology:
-
Platelet microsomes, a source of thromboxane synthase, are incubated with the test compound.
-
Prostaglandin H2 (PGH2), the substrate for thromboxane synthase, is added.
-
The formation of thromboxane B2 (a stable metabolite of thromboxane A2) is quantified by ELISA or LC-MS.
-
IC50 values are determined from the concentration-inhibition data.
-
3. Prostaglandin Receptor Binding Assay
-
Objective: To determine if the compound binds to and potentially modulates prostaglandin receptors.
-
Methodology:
-
Cell membranes expressing specific prostaglandin receptors (e.g., FP, EP receptors) are prepared.
-
The membranes are incubated with a radiolabeled prostaglandin ligand and varying concentrations of the test compound.
-
The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki).
-
In Vivo Models
1. Carrageenan-Induced Paw Edema Model (Rat or Mouse)
-
Objective: To evaluate the anti-inflammatory effects of the compound in an acute inflammation model.
-
Methodology:
-
The test compound is administered to animals (e.g., orally or intraperitoneally).
-
Carrageenan is injected into the paw to induce inflammation.
-
Paw volume is measured at various time points to assess the reduction in edema compared to a vehicle-treated control group.
-
2. Animal Model of Glaucoma
-
Objective: To determine if the compound affects intraocular pressure.
-
Methodology:
-
A model of elevated intraocular pressure is established in rabbits or non-human primates.
-
The test compound is administered topically to the eye.
-
Intraocular pressure is measured using a tonometer at different time intervals post-administration.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a novel compound's effects on the prostaglandin pathway.
Caption: A generalized workflow for the preclinical evaluation of a new chemical entity.
Conclusion
While this compound is identified as an impurity of Bimatoprost, its biological activity remains uncharacterized. Based on its phosphonate structure, it is hypothesized to potentially interact with enzymes of the prostaglandin synthesis pathway, such as cyclooxygenase or thromboxane synthase. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its in vitro and in vivo effects. Further research is imperative to understand the pharmacological profile of this compound and to assess any potential contribution to the therapeutic or adverse effects of Bimatoprost formulations.
References
- 2. chemignition.com [chemignition.com]
- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bimatoprost Impurity 12 | CAS No: NA [aquigenbio.com]
- 6. rxnchem.com [rxnchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety evaluation of bimatoprost ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dimethyl (2-oxo-4-phenylbutyl)phosphonate Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a compound with potential enzyme inhibitory activity, against established inhibitors of two well-characterized metalloproteases: Carboxypeptidase A and Thermolysin. While direct inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure as a phosphonate suggests potential activity against these enzymes. Phosphonates are recognized as potent transition-state analogue inhibitors of zinc metalloproteases. This guide offers a framework for evaluating its potential efficacy by comparing it with known inhibitors and providing detailed experimental protocols for benchmark testing.
Introduction to this compound
This compound is an organic phosphorus compound.[1][2][3][4] It is recognized as a process impurity in the synthesis of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma.[1][2][4] While its biological role as an impurity is linked to prostaglandin pathways, the inherent chemical nature of its phosphonate group suggests a potential for direct enzyme inhibition, particularly towards metalloproteases.
Comparative Analysis of Enzyme Inhibitors
To provide a context for evaluating the potential of this compound, this section details the inhibitory activities of well-established inhibitors for two representative zinc metalloproteases: Carboxypeptidase A and Thermolysin.
Carboxypeptidase A Inhibitors
Carboxypeptidase A is a digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. The following table summarizes the inhibitory potency of known Carboxypeptidase A inhibitors.
| Inhibitor | Type | Target Enzyme | Inhibition Constant (Kᵢ) |
| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Ketone analogue | Carboxypeptidase A | 9 +/- 0.1 µM[5] |
| (2RS,4RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-hydroxypentanoic acid | Alcohol analogue | Carboxypeptidase A | 600 +/- 100 µM[5] |
| Cbz-Phe-ValP-(O)Phe [ZFVP(O)F] | Phosphonate analogue | Carboxypeptidase A | 10-27 fM[6] |
| Potato Carboxypeptidase Inhibitor (PCI) | Protein | Carboxypeptidase A | - |
Thermolysin Inhibitors
Thermolysin is a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus. It is often used as a model for other metalloproteinases. The table below lists known inhibitors of Thermolysin.
| Inhibitor | Type | Target Enzyme | Inhibition Constant (Kᵢ/IC₅₀) |
| N-Formyl-N-hydroxy-beta-L-Phe-NHMe | Hydroxamate | Thermolysin | Kᵢ = 1.66 µM[7] |
| NSC250686 (1β-d-arabinofuranosyl-N⁴-lauroylcytosine) | Nucleoside analogue | Thermolysin | IC₅₀ = 6.4 x 10⁻⁸ mM[8][9] |
| 3-Nitrobenzamide derivatives | Small molecule | Thermolysin | IC₅₀ values ranging from 0.047 to 697.48 mM[8][9] |
Experimental Protocols
To facilitate the direct comparison of this compound with the benchmark inhibitors, detailed protocols for assessing enzyme activity are provided below.
Carboxypeptidase A Inhibition Assay
This assay is based on the spectrophotometric measurement of the hydrolysis of hippuryl-L-phenylalanine.[10][11]
Materials:
-
25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
1.0 mM Hippuryl-L-phenylalanine in the above buffer
-
Carboxypeptidase A enzyme solution (6-12 units/mL in 1.0 M NaCl)
-
Test inhibitor solution (this compound or benchmark inhibitor)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Pipette 2.90 mL of the 1.0 mM Hippuryl-L-phenylalanine solution into a quartz cuvette.
-
Add a desired volume of the inhibitor solution or solvent control.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.10 mL of the Carboxypeptidase A enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the initial linear rate of reaction (ΔA₂₅₄/min).
-
Calculate the percent inhibition relative to the solvent control. IC₅₀ values can be determined by measuring the inhibition at various inhibitor concentrations.
Thermolysin Inhibition Assay
This protocol utilizes the digestion of casein, and the subsequent quantification of released amino acids using the Folin-Ciocalteu reagent.[12][13][14]
Materials:
-
50 mM Potassium Phosphate buffer, pH 7.5 at 37°C
-
0.65% (w/v) Casein solution in the above buffer
-
Thermolysin enzyme solution (0.1 - 0.2 unit/mL in 10 mM Sodium Acetate buffer with 5 mM Calcium Acetate, pH 7.5)
-
Test inhibitor solution
-
110 mM Trichloroacetic Acid (TCA)
-
Folin & Ciocalteu's Phenol Reagent
-
500 mM Sodium Carbonate solution
-
Spectrophotometer capable of measuring absorbance at 660 nm
Procedure:
-
In separate vials, pipette the Thermolysin enzyme solution and the inhibitor solution or solvent control. Pre-incubate for a defined period.
-
Add the casein solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifuge the samples to pellet the precipitate.
-
Take an aliquot of the supernatant containing the liberated peptides and amino acids.
-
Add the Folin & Ciocalteu's reagent and Sodium Carbonate solution to the supernatant and incubate to allow for color development.
-
Measure the absorbance at 660 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. This compound CAS 41162-19-0 [homesunshinepharma.com]
- 3. This compound [lgcstandards.com]
- 4. This compound | 41162-19-0 [chemicalbook.com]
- 5. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition stereochemistry of hydroxamate inhibitors for thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of potent thermolysin inhibitors using structure based virtual screening and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety evaluation of the food enzyme thermolysin from the non‐genetically modified Anoxybacillus caldiproteolyticus strain AE‐TP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Analogs of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a known impurity of the antiglaucoma drug Bimatoprost, with its structural and functional analogs.[1][2] Bimatoprost is a synthetic prostamide that is structurally related to prostaglandin F2α (PGF2α), and its biological activity is primarily mediated through the prostaglandin F receptor (FP receptor).[2][] Consequently, this guide focuses on comparing the activity of well-characterized prostaglandin analogs at the FP receptor to infer the potential activity of this compound.
Introduction to this compound and its Analogs
This compound is a β-ketophosphonate.[4] Its structural similarity to prostaglandins suggests that it may interact with prostaglandin receptors, particularly the FP receptor, which is the primary target of its parent compound, Bimatoprost. The functional analogs discussed in this guide are all prostaglandin analogs known to lower intraocular pressure by acting as agonists at the FP receptor.[5][6] Understanding the structure-activity relationships of these analogs provides valuable insights into the potential biological profile of this compound.
Comparative Biological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key prostaglandin analogs at the human FP receptor. This data is essential for comparing the efficacy and selectivity of these compounds. While direct data for this compound is not available in the reviewed literature, the data for Bimatoprost and its active metabolite, Bimatoprost acid, serve as a primary reference.
Table 1: FP Receptor Binding Affinities of Prostaglandin Analogs
| Compound | Ki (nM) at Human FP Receptor | Reference |
| Prostaglandin F2α | 5.0 | [5] |
| Bimatoprost | 6310 ± 1650 | [7] |
| Bimatoprost Acid | 83 | [5] |
| Latanoprost Acid | 98 | [5] |
| Travoprost Acid | 35 ± 5 | [5] |
Table 2: FP Receptor Agonist Potencies of Prostaglandin Analogs
| Compound | EC50 (nM) for FP Receptor Activation | Assay Type | Reference |
| Bimatoprost | 2940 ± 1663 | Intracellular Ca2+ mobilization (cloned human FP) | [7] |
| Bimatoprost | 2200 ± 670 | Intracellular Ca2+ mobilization (native mouse FP) | [7] |
| Bimatoprost Acid | 2.8 - 3.8 | Phosphoinositide turnover | [5] |
| Latanoprost Acid | 32 - 124 | Phosphoinositide turnover | [5] |
| Travoprost Acid | 1.4 - 3.6 | Phosphoinositide turnover | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the functional activity of prostaglandin analogs.
Prostaglandin FP Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of prostaglandin analogs to the FP receptor.[7]
Objective: To determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
[3H]-Prostaglandin F2α (radioligand).
-
Test compounds (e.g., this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-FP cells.
-
In a 96-well plate, add a fixed concentration of [3H]-PGF2α, varying concentrations of the test compound, and the cell membrane preparation in binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.
-
Calculate the specific binding and determine the IC50 value for the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay
This protocol is based on methods used to assess the functional agonist activity of compounds at Gq-coupled receptors like the FP receptor.[8][9]
Objective: To measure the ability of a test compound to stimulate the production of inositol phosphates, a downstream signaling event of FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., human ciliary muscle cells or HEK293-FP cells).
-
[3H]-myo-inositol.
-
Agonist (test compound).
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid.
Procedure:
-
Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with the test compound for a defined period.
-
Terminate the reaction by adding ice-cold TCA.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Generate a dose-response curve and determine the EC50 value for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating the functional analogs of this compound.
Caption: FP Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
References
- 1. This compound | 41162-19-0 | Benchchem [benchchem.com]
- 2. This compound | 41162-19-0 [chemicalbook.com]
- 4. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Identification of Synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and objective analysis of the experimental data required to confirm the identity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Below, we present key physicochemical properties, spectroscopic data, and experimental protocols to distinguish this compound from potential alternatives, ensuring the accuracy and reliability of research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties serve as the initial reference points for the synthesized compound.
| Property | Value | Reference |
| CAS Number | 41162-19-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇O₄P | [1][3] |
| Molecular Weight | 256.23 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 120-122 °C | [1][4] |
| Boiling Point | 362.7 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Appearance | Clear yellow liquid | [5] |
Spectroscopic Identification
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the phosphorus environment in the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20–7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.65–3.75 | Doublet (J = 10.8 Hz) | 6H | Methoxy protons (OCH₃) |
| 2.50–2.90 | Complex Multiplet | 4H | Methylene groups (CH₂) |
³¹P NMR (161.9 MHz, CDCl₃): The phosphorus NMR spectrum shows a single characteristic peak for the phosphonate ester.[1]
| Chemical Shift (δ) ppm | Assignment |
| 20–25 | Phosphonate ester |
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1715–1725 | Strong | C=O stretch (ketone) |
| 1240–1260 | Strong | P=O stretch |
| 1020–1050 and 950–980 | Strong | P-O-C asymmetric/symmetric stretches |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Electron Ionization (EI-MS):
| m/z | Assignment |
| 256.0864 | [M]⁺ (Molecular ion) |
| 179 | [M - PO(OCH₃)₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
Comparison with an Alternative: Dimethyl (2-oxoheptyl)phosphonate
To highlight the unique spectroscopic features of this compound, a comparison with an aliphatic analogue, Dimethyl (2-oxoheptyl)phosphonate, is presented. The absence of the phenyl group in the latter leads to distinct differences in their spectra.
| Spectroscopic Feature | This compound | Dimethyl (2-oxoheptyl)phosphonate | Significance of Difference |
| ¹H NMR (Aromatic Region) | δ 7.20–7.40 ppm (multiplet, 5H) | Absent | Confirms the presence of the phenyl group. |
| ¹H NMR (Aliphatic Region) | δ 2.50–2.90 ppm (complex multiplet) | Multiple signals corresponding to the heptyl chain protons. | Differentiates the butyl-phenyl side chain from a simple alkyl chain. |
| IR (Aromatic C-H) | ~3000-3100 cm⁻¹ (weak to medium) | Absent | Indicates the presence of aromatic C-H bonds. |
| MS (Key Fragment) | m/z 105 ([C₆H₅CO]⁺) | Fragments corresponding to the loss of alkyl groups. | The phenyl ketone fragment is characteristic of the target compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate identification.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
³¹P NMR Acquisition: Acquire the spectrum on a spectrometer operating at an appropriate frequency for phosphorus (e.g., 161.9 MHz for a 400 MHz instrument). Use proton decoupling to obtain a single sharp peak.
-
Data Processing: Process the raw data using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ³¹P NMR spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, this includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Hazard Profile Summary:
The known hazard classifications for this compound are summarized in the table below. This information underscores the importance of careful handling to prevent adverse health effects.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol:
The primary and mandated route for the disposal of this compound is through an approved chemical waste disposal plant[1]. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to the compound's chemical nature and potential environmental persistence.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
2. Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., irritant) and the date the waste was first added to the container.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional and local regulations for waste pickup scheduling and documentation.
Logical Workflow for Disposal Decision-Making:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental Considerations:
Organophosphorus compounds, including phosphonates, can be resistant to biodegradation and may persist in the environment. While some phosphonates can be removed in wastewater treatment plants, it is crucial to prevent their entry into the ecosystem by adhering to proper disposal protocols. The guiding principle is to manage this chemical as a hazardous waste from generation to final disposal.
References
Essential Safety and Logistics for Handling Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organophosphorus compound that is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. The signal word for this chemical is "Warning".
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm or greater recommended). | Prevents skin contact. For incidental splash protection, immediately remove and replace contaminated gloves. Double gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of dust or aerosols. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial when working with this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the workspace.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within the fume hood.
-
Handle the substance as a solid or liquid as supplied, avoiding the generation of dust or aerosols.
-
Keep containers of the chemical closed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage is under an inert atmosphere at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area. For organophosphorus compounds, a 10% solution of sodium carbonate (washing soda) or sodium hypochlorite (bleach) can be used, followed by a thorough rinse with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
